(4-Bromophenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBONBFMRTWGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453431 | |
| Record name | (4-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27200-79-9 | |
| Record name | (4-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromophenyl)acetaldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenyl)acetaldehyde, a key organic compound, serves as a versatile intermediate in the synthesis of a variety of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Characterized by a brominated phenyl ring attached to an acetaldehyde moiety, its structure offers unique reactivity for constructing complex molecular frameworks.[1] This document provides a comprehensive overview of its chemical and physical properties, structural information, a detailed experimental protocol for its synthesis, and its applications in drug discovery.
Chemical Structure and Identifiers
This compound, also known as 2-(4-bromophenyl)acetaldehyde, possesses a relatively simple yet reactive structure. The molecule consists of a para-substituted bromophenyl group linked to an ethanal functional group.
-
IUPAC Name : 2-(4-bromophenyl)acetaldehyde[2]
-
SMILES : C1=CC(=CC=C1CC=O)Br[3]
-
InChI : 1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[4]
-
InChIKey : RFBONBFMRTWGGB-UHFFFAOYSA-N[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO | [4] |
| Molecular Weight | 199.04 g/mol | [2][5] |
| CAS Number | 27200-79-9 | [4] |
| Appearance | Solid, White Solid, or Colorless to Pale Yellow Liquid | [1][4] |
| Melting Point | 96-97 °C | [5][6] |
| Boiling Point | 267.499 °C at 760 mmHg; 113-114 °C at 7mm Hg | [5][6] |
| Density | 1.466 g/cm³ | [5] |
| Flash Point | 99.676 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
| Purity | Typically available at ≥95% | [4][6] |
Experimental Protocols
Synthesis of this compound via Oxidation
A common and effective method for synthesizing this compound is the oxidation of the corresponding primary alcohol, 2-(4-bromophenyl)ethanol. The following protocol is adapted from a similar synthesis of 2-(2-bromophenyl)acetaldehyde.[2]
Reaction:
-
Starting Material: 2-(4-bromophenyl)ethanol
-
Reagent: Pyridinium chlorochromate (PCC)
-
Solvent: Methylene chloride (CH₂Cl₂)
-
Product: this compound
Procedure:
-
Preparation: To a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in methylene chloride, add a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in methylene chloride at ambient temperature. An exothermic reaction may be observed.[2]
-
Reaction: Continue stirring the black mixture for 12-18 hours at ambient temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add diethyl ether to the mixture and filter the suspension through a pad of silica gel or celite to remove the chromium residue.[2]
-
Purification: Wash the insoluble residue with additional diethyl ether.[2] Combine the organic filtrates and evaporate the solvents under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
Final Purification: If necessary, the resulting oil or solid can be further purified by flash column chromatography on silica gel.[2]
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis due to the reactivity of both its aldehyde group and the bromine-substituted aromatic ring. The electrophilic nature of the carbonyl group allows for various nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions for further molecular elaboration.[1]
A notable application is its use as a reagent in the synthesis of trisubstituted azetidin-2-one derivatives.[7] These derivatives have been investigated as cis-restricted analogues of Combretastatin A-4, a potent natural product with significant cytotoxic and anti-cancer activity.[7] This highlights the compound's direct relevance in medicinal chemistry and the development of novel therapeutic agents.
Caption: Synthetic utility of this compound.
Spectroscopic Analysis
Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups, particularly the characteristic C=O stretch of the aldehyde group.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, further aiding in structural confirmation.[3]
Caption: Workflow for spectroscopic characterization.
Safety Information
This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.
-
Signal Word : Warning
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
References
- 1. CAS 27200-79-9: 2-(4-bromophenyl)acetaldehyde | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis routes of 4-Bromophenyl acetate [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. (4-BROMO-PHENYL)-ACETALDEHYDE | 27200-79-9 [chemicalbook.com]
Synthesis of (4-Bromophenyl)acetaldehyde from 4-Bromotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing (4-bromophenyl)acetaldehyde from the readily available starting material, 4-bromotoluene. The primary focus of this document is to furnish detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde group and a bromo-substituted aromatic ring, allows for diverse subsequent chemical modifications. This guide outlines the most common and effective multi-step synthesis, beginning with the oxidation of 4-bromotoluene to 4-bromobenzaldehyde, followed by a one-carbon homologation to the target acetaldehyde derivative.
Synthetic Strategies
The conversion of 4-bromotoluene to this compound is typically achieved through a two-stage process:
-
Stage 1: Oxidation of 4-Bromotoluene to 4-Bromobenzaldehyde. This initial step involves the selective oxidation of the methyl group of 4-bromotoluene to an aldehyde. Several methods have been established for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.
-
Stage 2: One-Carbon Homologation of 4-Bromobenzaldehyde. The resulting 4-bromobenzaldehyde is then subjected to a one-carbon chain extension to yield this compound. The Darzens glycidic ester condensation is a widely employed and effective method for this purpose.
Alternative strategies, such as the Sommelet reaction of 4-bromobenzyl bromide (derived from 4-bromotoluene), also provide a viable pathway to 4-bromobenzaldehyde.
Stage 1: Oxidation of 4-Bromotoluene to 4-Bromobenzaldehyde
The selective oxidation of the methyl group of 4-bromotoluene to an aldehyde is a critical first step. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that must be controlled.[1] The following table summarizes various methods for this conversion.
| Oxidation Method | Reagents | Typical Yield (%) | Notes |
| Free-Radical Bromination followed by Hydrolysis | Bromine, Calcium Carbonate, Water | 60-69[2] | A two-step, one-pot procedure.[2] |
| DDQ Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | A mild and selective method.[3] |
| Chromic Acid Oxidation | Chromic Acid (H₂CrO₄) | - | Strong oxidizing agent, risk of over-oxidation.[3] |
| Sommelet Reaction | Hexamethylenetetramine (HMTA), Water | 50-80[4] | Requires prior conversion of 4-bromotoluene to 4-bromobenzyl bromide.[4] |
Detailed Experimental Protocol: Free-Radical Bromination and Hydrolysis
This procedure, adapted from Organic Syntheses, provides a reliable method for the preparation of 4-bromobenzaldehyde from 4-bromotoluene.[2]
Reaction Scheme:
References
Spectroscopic Profile of (4-Bromophenyl)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromophenyl)acetaldehyde (CAS No. 27200-79-9), a key intermediate in various synthetic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to support research and development activities.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.7 | Triplet (t) | -CHO |
| ~7.5 | Doublet (d) | Ar-H |
| ~7.2 | Doublet (d) | Ar-H |
| ~3.7 | Doublet (d) | -CH₂- |
Note: This data is predicted and should be used as a reference. Experimental verification is recommended.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~200 | -CHO |
| ~137 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~122 | Ar-C-Br |
| ~45 | -CH₂- |
Note: This data is predicted and should be used as a reference. Experimental verification is recommended.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2700 | Medium | C-H stretch (aldehyde) |
| ~1720 | Strong | C=O stretch (aldehyde) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1070 | Strong | C-Br stretch |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
Note: The exact positions of the peaks may vary depending on the sample preparation and the spectrometer.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₈H₇BrO, with a molecular weight of approximately 199.04 g/mol .[3]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 198/200 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to bromine isotopes) |
| 170/172 | Loss of CO |
| 119 | Loss of Br |
| 91 | Tropylium ion ([C₇H₇]⁺) |
Note: The relative intensities of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) are approximately 1:1.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a common technique.[4]
-
Ionization: Ionize the sample molecules using a suitable method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Physical Properties of (4-Bromophenyl)acetaldehyde
This guide provides a comprehensive overview of the physical properties of (4-Bromophenyl)acetaldehyde, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.
Physical Properties of this compound
This compound is a solid at room temperature.[1] The accurate determination of its physical constants, such as melting and boiling points, is crucial for its identification, purity assessment, and handling in a laboratory setting.
Table 1: Quantitative Physical Data for this compound
| Physical Property | Value | Conditions |
| Melting Point | 96-97 °C | - |
| Boiling Point | 267.5 °C | at 760 mmHg |
| 113-114 °C | at 7 mmHg |
Data sourced from multiple chemical suppliers and databases.[2][3][4]
Experimental Protocols
The following sections detail the standard experimental procedures for determining the melting and boiling points of a solid compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range.[5] The presence of impurities typically causes a depression and broadening of the melting point range.
Methodology: Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup with a heating oil bath (mineral oil or silicone oil).[6][7]
-
Thermometer (calibrated).
-
Capillary tubes (sealed at one end).[5]
-
Mortar and pestle.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, grind the crystals using a mortar and pestle.[5]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The sample height should be approximately 2-3 mm.[6][8]
-
Measurement (Using a Digital Apparatus):
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[7][8]
-
If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate.
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.[8]
-
-
Measurement (Using a Thiele Tube):
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing.[6]
-
Immerse the thermometer and the attached capillary tube in the oil of the Thiele tube, ensuring the sample is level with the thermometer bulb.[9]
-
Heat the side arm of the Thiele tube gently with a Bunsen burner. The design of the tube promotes convection currents that ensure uniform heating of the oil.[9]
-
Observe the sample through the oil and record the melting range as described above.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. Given its high boiling point at atmospheric pressure, a vacuum distillation or a micro boiling point determination method is often preferred to prevent decomposition.
Methodology: Micro Boiling Point (Capillary Method)
This method is suitable for small sample quantities.[10]
Apparatus:
-
Small test tube.
-
Capillary tube (sealed at one end).
-
Thermometer.
-
Heating apparatus (e.g., Thiele tube with oil bath or a metal heating block).[10]
Procedure:
-
Sample Preparation: Place a small amount of this compound into a small test tube and gently heat it until it melts.
-
Setup: Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[9]
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath.[10] Heat the bath gradually.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[11] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][11]
-
Measurement: Note the temperature when the vigorous bubbling begins. Then, remove the heat source and allow the apparatus to cool slowly.[11] The bubbling will slow down and eventually stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10][11] This is the point where the external pressure equals the vapor pressure of the substance.
Visualizations
The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.
Caption: Workflow for Melting Point Determination by Capillary Method.
References
- 1. (4-Bromo-phenyl)-acetaldehyde | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 27200-79-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-溴苯乙醛_MSDS_密度_沸点_4-溴苯乙醛CAS号【27200-79-9】_化源网 [chemsrc.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Procedure [jove.com]
The Versatile Role of 2-Bromo-1-(4-bromophenyl)ethanone in Heterocyclic Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures are integral to a vast array of biologically active molecules. While a broad spectrum of starting materials is available, α-haloketones, particularly those bearing a bromophenyl moiety, serve as exceptionally versatile precursors for a variety of heterocyclic systems. This technical guide explores the synthetic utility of 2-bromo-1-(4-bromophenyl)ethanone, a readily accessible and highly reactive starting material, in the construction of key heterocyclic scaffolds, including thiazoles and imidazoles. This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and detailed experimental protocols, intended to serve as a valuable resource for researchers in the field.
A note on the starting material: While this guide focuses on 2-bromo-1-(4-bromophenyl)ethanone due to the extensive availability of synthetic protocols and data in the scientific literature, the closely related (4-Bromophenyl)acetaldehyde is also a potential precursor for similar heterocyclic systems, albeit with less documented synthetic routes.
General Synthetic Workflow
The synthesis of heterocyclic compounds from 2-bromo-1-(4-bromophenyl)ethanone typically follows a cyclocondensation reaction pathway. The α-bromoketone provides a two-carbon building block with two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. Reaction with a dinucleophile, which provides the heteroatoms, leads to the formation of the heterocyclic ring.
Caption: General workflow for heterocyclic synthesis.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and highly efficient method for the preparation of thiazoles.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The use of 2-bromo-1-(4-bromophenyl)ethanone in this reaction provides a straightforward route to 4-(4-bromophenyl)thiazole derivatives, which are valuable scaffolds in medicinal chemistry.
Hantzsch Thiazole Synthesis Pathway
The reaction between 2-bromo-1-(4-bromophenyl)ethanone and a thioamide, such as thiourea, proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]
Caption: Hantzsch thiazole synthesis pathway.
Quantitative Data for Thiazole Synthesis
The following table summarizes representative quantitative data for the Hantzsch synthesis of thiazoles using 2-bromo-1-(4-bromophenyl)ethanone and its analogs.
| Thioamide/Thiourea | α-Haloketone | Reaction Conditions | Yield (%) | Reference |
| Thiourea | 2-bromo-1-(4-bromophenyl)ethanone | Ethanol, Reflux, 2-4h | >90 | [1] |
| Thiosemicarbazide | 2-bromo-1-(4-bromophenyl)ethanone | Ethanol, Reflux, 3h | 85-95 | [3] |
| Thioacetamide | 2-bromo-1-phenylethanone | Ethanol, Reflux, 2h | >90 | |
| Thiobenzamide | Ethyl bromopyruvate | Ethanol, Reflux, 4h | 85-95 |
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
This protocol is adapted from established Hantzsch thiazole synthesis procedures.[2]
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
Sodium Bicarbonate (aq. solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone in absolute ethanol (approximately 20-30 mL).
-
Addition of Thiourea: To the stirred solution, add thiourea.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is expected to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Extraction (if necessary): If a significant amount of product remains in the filtrate, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-4-(4-bromophenyl)thiazole.
Synthesis of Imidazole Derivatives
The synthesis of imidazoles from α-haloketones is a well-established and versatile method. The reaction of 2-bromo-1-(4-bromophenyl)ethanone with an amidine provides a direct route to 2,4-disubstituted imidazoles, which are prevalent in many biologically active compounds.
Imidazole Synthesis Pathway
The reaction proceeds through the initial formation of an intermediate by the reaction of the amidine with the α-haloketone, followed by cyclization with the loss of water and hydrogen bromide to yield the imidazole ring.
Caption: Imidazole synthesis pathway.
Quantitative Data for Imidazole Synthesis
The following table summarizes representative quantitative data for the synthesis of imidazoles using α-haloketones and amidines.
| α-Haloketone | Amidine/Amide/Imidine | Reaction Conditions | Yield (%) | Reference |
| 2-bromo-1-(4-methoxyphenyl)ethanone | Benzamidine HCl | THF/Water, K₂CO₃, Reflux | 95 | [4] |
| 2-bromo-1-phenylethanone | Benzamidine | Chloroform, Reflux | 40-60 | |
| 2-bromo-1-(4-chlorophenyl)ethanone | Urea | Microwave, Ethanol/Water, TEBA, 3.5 min, 700W | 60-80 | [5] |
| 2-bromo-1-(4-bromophenyl)ethanone | Guanidine | Microwave, Ethanol/Water, TEBA, 3.5 min, 700W | 60-80 | [5] |
Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-(4-bromophenyl)-1H-imidazole
This protocol is a general procedure based on the synthesis of 2,4-disubstituted imidazoles.[4]
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Benzamidine hydrochloride (1.05 eq)
-
Potassium bicarbonate (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamidine hydrochloride and potassium bicarbonate. Add a mixture of THF and water (e.g., 4:1 v/v).
-
Addition of α-Haloketone: In a separate flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone in THF. Add this solution dropwise to the vigorously stirred, refluxing amidine mixture.
-
Reaction: Maintain the reaction at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-phenyl-4-(4-bromophenyl)-1H-imidazole.
Conclusion
2-Bromo-1-(4-bromophenyl)ethanone is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The methodologies outlined in this technical guide for the preparation of thiazoles and imidazoles are robust and can be readily adapted for the synthesis of a diverse library of derivatives. The resulting heterocyclic scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their proven biological activities. This guide serves as a practical resource for chemists engaged in the design and synthesis of novel bioactive molecules.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bot Verification [rasayanjournal.co.in]
Reactivity of the Aldehyde Group in (4-Bromophenyl)acetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenyl)acetaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis. Its reactivity is characterized by the electrophilic nature of the aldehyde carbonyl group and the potential for transformations at the bromine-substituted aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound, detailing its participation in key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. This document serves as a critical resource for researchers in synthetic chemistry and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its application in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Introduction
This compound, with the chemical formula C₈H₇BrO, is a valuable intermediate in organic synthesis. The molecule's structure, featuring a reactive aldehyde group and a bromine atom on the phenyl ring, allows for a diverse range of chemical modifications. The aldehyde functionality serves as a key site for nucleophilic attack, enabling chain elongation and the introduction of various functional groups. Simultaneously, the bromo-substituent provides a handle for cross-coupling reactions, further expanding its synthetic utility. This guide focuses on the chemical behavior of the aldehyde group, providing a detailed examination of its reactivity profile.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27200-79-9 | [1] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.05 g/mol | [1] |
| Appearance | Colorless liquid or solid | [2] |
| Boiling Point | 267.5 °C at 760 mmHg | [2] |
| Melting Point | 96-97 °C | [2] |
| Flash Point | 99.7 °C | [2] |
| Density | 1.466 g/cm³ | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (Predicted) | δ ~9.7 (s, 1H, -CHO), 7.5-7.2 (m, 4H, Ar-H), 3.7 (d, 2H, -CH₂-) | N/A |
| ¹³C NMR (Predicted) | δ ~200 (C=O), 130-140 (Ar-C), 50 (-CH₂-) | N/A |
| IR (KBr, cm⁻¹) | ~1725 (C=O stretch), 2820, 2720 (C-H aldehyde stretch), ~1590 (C=C aromatic) | N/A |
| Mass Spectrum (EI) | m/z 198/200 (M⁺), 170/172, 90 | [3] |
Chemical Reactivity of the Aldehyde Group
The aldehyde group in this compound is a primary site of chemical reactivity, readily undergoing a variety of transformations.
Oxidation
The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-bromophenylacetic acid. This transformation is a key step in the synthesis of various pharmaceuticals.[4][5]
Experimental Protocol: Oxidation to 4-Bromophenylacetic Acid
-
Reagents: this compound, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), acetone (solvent), dilute hydrochloric acid.
-
Procedure: A solution of this compound in acetone is cooled in an ice bath. A solution of the oxidizing agent (e.g., potassium permanganate) is added dropwise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding a reducing agent to quench the excess oxidant, followed by acidification with dilute HCl to precipitate the carboxylic acid.
-
Purification: The crude 4-bromophenylacetic acid is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expected Yield: High yields are typically reported for this type of oxidation.[6]
Caption: Oxidation of this compound.
Reduction
The aldehyde group can be readily reduced to a primary alcohol, 2-(4-bromophenyl)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).[7][8]
Experimental Protocol: Reduction to 2-(4-bromophenyl)ethanol
-
Reagents: this compound, sodium borohydride (NaBH₄), methanol or ethanol (solvent), water, diethyl ether.
-
Procedure: this compound is dissolved in an alcohol solvent (e.g., methanol) and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is quenched by the slow addition of water.
-
Purification: The product is extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography.
-
Expected Yield: This reduction generally proceeds with high yield.[9]
Caption: Reduction of this compound.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles, forming the basis for numerous carbon-carbon bond-forming reactions.
Grignard reagents add to the aldehyde to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 1-(4-bromophenyl)propan-2-ol.[10][11]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Reagents: this compound, methylmagnesium bromide (CH₃MgBr) in diethyl ether or THF, anhydrous diethyl ether, saturated aqueous ammonium chloride.
-
Procedure: A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
Purification: The product is extracted into diethyl ether, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography.
-
Expected Yield: Grignard reactions with aldehydes typically provide good to excellent yields.[12]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability and Storage Conditions for (4-Bromophenyl)acetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Bromophenyl)acetaldehyde. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates where purity is paramount. This document outlines the known and potential degradation pathways, recommended handling and storage protocols, and detailed methodologies for stability assessment.
Chemical Profile and Inherent Stability
This compound is an aromatic aldehyde that, like many aldehydes, is susceptible to degradation through several pathways. Its chemical structure, featuring a reactive aldehyde group and a brominated aromatic ring, dictates its stability profile. The aldehyde functionality is prone to oxidation and polymerization, while the bromine substituent may influence its sensitivity to light.
Key Stability Considerations:
-
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. In the case of this compound, this would result in the formation of (4-Bromophenyl)acetic acid. This process can be initiated by atmospheric oxygen and is often accelerated by light and elevated temperatures.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light. This can lead to the formation of viscous oils or solid precipitates.
-
Photostability: Aromatic bromine compounds can be light-sensitive. Photodegradation may lead to the cleavage of the carbon-bromine bond or promote oxidation and polymerization reactions.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on safety data sheets and general chemical storage guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended for long-term storage. | Reduces the rate of chemical degradation, including oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, thereby preventing oxidation. |
| Light | Protect from light. Store in an amber or opaque container. | Prevents photodegradation and light-catalyzed oxidation and polymerization. |
| Container | Keep container tightly closed. | Prevents the ingress of moisture and air. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | Avoids chemical reactions that can degrade the compound. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation and polymerization. The following diagram illustrates these potential transformations.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve long-term and accelerated storage testing, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to identify its degradation products.[1][2]
Caption: Workflow for forced degradation studies.
Methodologies:
-
Acidic/Basic/Neutral Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature for a specified duration.
-
Analyze the sample at various time intervals.
-
-
Photostability Testing (as per ICH Q1B guidelines): [3][4]
-
Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C).
-
Analyze the sample at predetermined time points.
-
Analytical Methodology for Stability Monitoring
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[6][7]
Example HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its impurities.
Identification of Degradation Products
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of degradation products.[8][9][10]
Summary of Stability Profile and Recommendations
The following table summarizes the expected stability of this compound under various conditions and provides recommendations for maintaining its quality.
| Condition | Expected Stability | Primary Degradation Products | Recommendations |
| Ambient Temperature, Exposed to Air and Light | Low | (4-Bromophenyl)acetic acid, Polymers | Avoid. Use immediately after opening. |
| Refrigerated (2-8°C), Sealed, Protected from Light | Moderate to High | Minimal oxidation and polymerization | Suitable for short to medium-term storage. |
| Frozen (-20°C), Under Inert Gas, Protected from Light | High | Negligible degradation | Recommended for long-term storage. |
| In Solution (Protic Solvents) | Low to Moderate | Susceptible to oxidation and solvent-mediated reactions | Prepare solutions fresh and use promptly. |
Conclusion
This compound is a reactive molecule that requires careful handling and storage to prevent degradation. The primary routes of degradation are oxidation to (4-Bromophenyl)acetic acid and polymerization. Stability can be significantly enhanced by storing the compound at low temperatures, under an inert atmosphere, and protected from light. For critical applications, it is imperative to conduct formal stability studies using validated, stability-indicating analytical methods to ensure the purity and integrity of the material over time. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively manage and assess the stability of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Commercial Sourcing and Technical Guidance for High-Purity (4-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity (4-Bromophenyl)acetaldehyde (CAS No. 27200-79-9), a key building block in pharmaceutical and organic synthesis. This document outlines specifications from various suppliers, analytical methods for quality control, and established synthesis and purification protocols.
Commercial Suppliers and Specifications
High-purity this compound is available from a range of commercial chemical suppliers. Purity levels typically range from 95% to over 99%, with the price varying accordingly. The compound is generally supplied as a solid. Below is a summary of specifications from prominent suppliers.
| Supplier | Purity | Appearance | Storage Temperature | Notes |
| Sigma-Aldrich | ≥95% | Solid | Inert atmosphere, store in freezer, under -20°C | Shipped in a cold pack. |
| Apollo Scientific | 95% | Solid | Ambient Temperature | --- |
| BLD Pharm | --- | --- | Inert atmosphere, store in freezer, under -20°C | Offers documentation such as NMR, HPLC, LC-MS, and UPLC upon request. |
| ChemicalBook | 95% - 99% | --- | --- | Lists various suppliers, primarily from China, with a range of purities and package sizes. |
| CymitQuimica | 95% | Solid | --- | --- |
Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) for lot-specific data.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for its application in sensitive research and drug development. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method can be employed to determine the purity of this compound and to identify any process-related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and a blank (diluent) to identify the main peak and any impurity peaks. Purity is calculated based on the relative peak area of the main component to the total area of all peaks.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points. For example, an initial temperature of 60°C, held for 1 minute, then ramped to 230°C at 3°C/min.
-
Mass Spectrometry: Electron ionization (EI) with a mass scan range appropriate for the expected impurities.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
If necessary, perform a derivatization step to improve the volatility and stability of the analyte and impurities.
-
Synthesis and Purification Protocols
This compound can be synthesized through various routes. Common methods include the oxidation of 2-(4-bromophenyl)ethanol and the Grignard reaction of a suitable 4-bromobenzyl derivative.
Synthesis via Oxidation of 2-(4-bromophenyl)ethanol
This method involves the oxidation of the corresponding primary alcohol to the aldehyde.
Experimental Protocol:
-
Reactants: 2-(4-bromophenyl)ethanol, an oxidizing agent such as pyridinium chlorochromate (PCC), and a solvent like dichloromethane.
-
Procedure:
-
To a stirred suspension of PCC in dichloromethane, add a solution of 2-(4-bromophenyl)ethanol in dichloromethane at ambient temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with a solvent like ether and filter through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Synthesis via Grignard Reaction
The Grignard reaction provides a versatile method for forming the carbon-carbon bond necessary to construct the acetaldehyde moiety.
Experimental Protocol:
-
Reactants: A 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), magnesium turnings, and a suitable electrophile in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Procedure:
-
Prepare the Grignard reagent by reacting 4-bromobenzyl bromide with magnesium turnings in anhydrous ether under an inert atmosphere.
-
React the formed Grignard reagent with a suitable one-carbon electrophile.
-
Quench the reaction with an aqueous acidic solution.
-
Extract the product with an organic solvent, wash, and dry.
-
-
Purification: The crude product is typically purified by distillation or column chromatography.
Visualizing Workflows and Pathways
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
General Synthesis Pathway
Caption: General Synthesis and Purification Pathway.
An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)acetaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to (4-Bromophenyl)acetaldehyde, a valuable intermediate in organic synthesis. Furthermore, it explores the synthesis of biologically active derivatives, offering detailed experimental protocols, quantitative data comparisons, and visual diagrams of key chemical and biological processes.
Introduction
This compound (CAS 27200-79-9) is a key building block in the synthesis of a variety of more complex molecules. Its aldehyde functionality provides a reactive handle for numerous transformations, while the bromo-substituted phenyl ring allows for further functionalization, typically through metal-catalyzed cross-coupling reactions. This dual reactivity makes it a versatile precursor for various targets, including pharmaceutical agents. For instance, it serves as a reagent in the synthesis of trisubstituted azetidin-2-one derivatives, which are investigated as cis-restricted analogs of Combretastatin A-4, a potent antimitotic agent.[1]
This guide details the most common and effective methods for its preparation, focusing on oxidation of the corresponding alcohol, reduction of acetic acid derivatives, and homologation of 4-bromobenzaldehyde.
Core Synthetic Strategies for this compound
The synthesis of this compound can be approached through several primary disconnection strategies. The most prevalent methods involve either the controlled oxidation of a C8 precursor or the addition of a C1/C2 unit to a C7/C6 benzene-derived starting material.
Route 1: Oxidation of 2-(4-Bromophenyl)ethanol
A reliable and high-yielding method for preparing this compound is the mild oxidation of the corresponding primary alcohol, 2-(4-Bromophenyl)ethanol. To prevent over-oxidation to the carboxylic acid, specific reagents that operate under anhydrous conditions are required. The Swern oxidation and oxidation with Pyridinium Chlorochromate (PCC) are two of the most effective methods.
Data Presentation: Comparison of Oxidation Methods
| Method | Oxidizing Agent System | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |
| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | CH₂Cl₂ | -78 to RT | >90 (General) | [2][3] |
| PCC Oxidation | Pyridinium Chlorochromate (C₅H₅NH⁺CrO₃Cl⁻) | CH₂Cl₂ | Room Temperature | ~85-95 (General) | [4] |
Experimental Protocols
Protocol 2.1.1: Swern Oxidation of 2-(4-Bromophenyl)ethanol
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert the alcohol to a highly reactive alkoxysulfonium salt, which then undergoes base-mediated elimination to the aldehyde.[2][3] The reaction is known for its mild conditions and wide functional group tolerance.[2]
-
Step 1: Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equivalents) dropwise, followed by the slow addition of anhydrous DMSO (2.2 equivalents). Stir the mixture for 15 minutes.
-
Step 2: Alcohol Addition: Dissolve 2-(4-Bromophenyl)ethanol (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Step 3: Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Step 4: Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound is often used directly in the next step due to its instability, but can be purified by flash chromatography if necessary.
Protocol 2.1.2: PCC Oxidation of 2-(4-Bromophenyl)ethanol
Pyridinium chlorochromate (PCC) is a solid, air-stable reagent that provides a convenient method for oxidizing primary alcohols to aldehydes in a single step under anhydrous conditions.[4]
-
Step 1: Reaction Setup: To a flask containing anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 equivalents). To this stirred suspension, add a solution of 2-(4-Bromophenyl)ethanol (1.0 equivalent) in CH₂Cl₂.
-
Step 2: Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.
-
Step 4: Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude this compound.
Route 2: Partial Reduction of (4-Bromophenyl)acetic Acid Esters
The partial reduction of an ester, such as methyl or ethyl (4-bromophenyl)acetate, to the corresponding aldehyde is a powerful transformation. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion, as it forms a stable tetrahedral intermediate at low temperatures, preventing over-reduction to the primary alcohol.[5][6]
Data Presentation: DIBAL-H Reduction
| Substrate | Reagent (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |
| Methyl (4-bromophenyl)acetate | DIBAL-H (1.0-1.2) | Toluene or CH₂Cl₂ | -78 | 70-90 (General) | [6][7][8] |
| Ethyl (4-bromophenyl)acetate | DIBAL-H (1.0-1.2) | Toluene or CH₂Cl₂ | -78 | 70-90 (General) | [6][7][8] |
Experimental Protocol
Protocol 2.2.1: DIBAL-H Reduction of Methyl (4-bromophenyl)acetate
-
Step 1: Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl (4-bromophenyl)acetate (1.0 equivalent) in anhydrous toluene or dichloromethane. Cool the solution to -78 °C.
-
Step 2: DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Step 3: Reaction: Stir the mixture at -78 °C for 1.5-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.
-
Step 5: Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
Synthesis of this compound Derivatives
The bromine atom on the phenyl ring serves as a versatile handle for creating a wide array of derivatives through cross-coupling reactions. A particularly relevant class of derivatives are those with antimitotic activity, inspired by natural products like Combretastatin A-4. These compounds function by inhibiting tubulin polymerization, a critical process for cell division, making them attractive targets for cancer drug development.[9][10][11]
Example Derivative: Synthesis of a Combretastatin A-4 Analog
This compound can be used to synthesize azetidin-2-ones, which act as conformationally restricted analogs of Combretastatin A-4.[1] The general approach involves the formation of an imine from the aldehyde, followed by a [2+2] cycloaddition with a ketene (Staudinger synthesis).
Experimental Protocol
Protocol 3.1.1: Synthesis of an Azetidin-2-one Derivative (Illustrative)
-
Step 1: Imine Formation: A solution of this compound (1.0 eq) and a primary amine (e.g., 3,4,5-trimethoxyaniline, 1.0 eq) in a suitable solvent like toluene is heated at reflux with a Dean-Stark trap to remove water and form the corresponding imine.
-
Step 2: Cycloaddition: The crude imine is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. Triethylamine (2.0 eq) is added, followed by the dropwise addition of an acyl chloride (e.g., chloroacetyl chloride, 1.5 eq).
-
Step 3: Reaction and Work-up: The reaction is stirred and allowed to warm to room temperature overnight. The mixture is then washed with water, dilute HCl, and brine. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to yield the trisubstituted azetidin-2-one.
Mechanism of Action: Tubulin Polymerization Inhibition
Many potent anticancer agents, including Combretastatin A-4 and its analogs, derive their efficacy from interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability—a process of rapid polymerization (growth) and depolymerization (shrinkage)—is vital for the formation of the mitotic spindle during cell division.[9]
Tubulin inhibitors can be classified as either stabilizing or destabilizing agents.[10] Derivatives of this compound, acting as Combretastatin A-4 mimics, typically function as destabilizing agents . They bind to the colchicine-binding site on β-tubulin, which induces a conformational change in the tubulin dimer. This change prevents the proper head-to-tail assembly of dimers into protofilaments, thereby inhibiting microtubule polymerization. The disruption of the mitotic spindle activates cell cycle checkpoints, ultimately leading to an arrest in the G2/M phase and triggering apoptosis (programmed cell death).[9][12]
References
- 1. (4-BROMO-PHENYL)-ACETALDEHYDE | 27200-79-9 [chemicalbook.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. This compound [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
(4-Bromophenyl)acetaldehyde reaction with primary and secondary amines
An In-depth Technical Guide on the Reaction of (4-Bromophenyl)acetaldehyde with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions between this compound and primary and secondary amines. The resulting N-substituted 2-(4-bromophenyl)ethan-1-amines are valuable intermediates in medicinal chemistry and materials science, largely due to the versatility of the bromo-substituent which allows for further molecular elaboration through cross-coupling reactions. This document details the primary synthetic routes, including reaction mechanisms, detailed experimental protocols, and quantitative data, to serve as a critical resource for professionals in drug development and organic synthesis.
Core Reaction: Reductive Amination
The most common and efficient method for the synthesis of amines from aldehydes is reductive amination.[1] This process involves two key steps: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by in-situ reduction to the corresponding amine.[2][3] This one-pot procedure is highly valued for its efficiency and is widely applicable.[1] For the reactions of this compound, mild reducing agents are preferred to selectively reduce the C=N double bond of the imine/iminium intermediate without affecting the aldehyde carbonyl group.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5][6]
Reaction with Primary Amines to Synthesize Secondary Amines
The reaction of this compound with a primary amine (R-NH₂) proceeds via a nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates to form a substituted imine (a Schiff base).[7] The imine is subsequently reduced by a hydride agent to yield the final N-substituted secondary amine.[8][9]
Caption: Reaction pathway for the synthesis of secondary amines.
Experimental Protocol: General Procedure for Reductive Amination with a Primary Amine
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine. The reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the addition of a mild acid catalyst like acetic acid may be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred mixture. The reaction is exothermic; maintain the temperature at room temperature with a water bath if necessary.
-
Reaction Monitoring: Continue stirring at room temperature for 2-12 hours until the reaction is complete (as indicated by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer two times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Purpose | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | Standard solvent for reductive amination. | [5] |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild reductant, selective for imines. | [5] |
| Stoichiometry | Amine (1.1 eq), Reductant (1.5 eq) | Ensures complete consumption of the aldehyde. | [5] |
| Temperature | Room Temperature | Mild conditions to avoid side reactions. | [5] |
| pH | Weakly acidic (optional) | Can catalyze imine formation. | [5] |
Table 1: Typical Reaction Parameters for Primary Amine Reductive Amination.
Reaction with Secondary Amines to Synthesize Tertiary Amines
The reaction with a secondary amine (R₂NH) follows a similar pathway. The initial nucleophilic attack forms a carbinolamine, which then dehydrates to an electrophilic iminium ion.[10][11] This iminium ion is readily reduced by the hydride agent to yield the N,N-disubstituted tertiary amine.[12][13]
Caption: Reaction pathway for the synthesis of tertiary amines.
Experimental Protocol: General Procedure for Reductive Amination with a Secondary Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) in anhydrous dichloromethane.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).[5]
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.[5]
| Parameter | Value | Typical Yield | Reference |
| Reaction Time | 2-6 hours | 85-95% | [5][14] |
| Purity (post-chromatography) | >98% | N/A | [15] |
| Scale | Millimole to Gram | N/A | [14] |
Table 2: Quantitative Data for Tertiary Amine Synthesis (adapted from analogous reactions).
Specialized Reactions and Further Transformations
The reactivity of this compound and its amine derivatives allows for more complex synthetic routes.
Pictet-Spengler Reaction
If the primary amine used is a β-arylethylamine (e.g., phenethylamine, tryptamine), the reaction can proceed through a Pictet-Spengler cyclization.[16] In this reaction, the initially formed imine undergoes an intramolecular electrophilic substitution with the electron-rich aryl ring of the amine, leading to the formation of a tetrahydroisoquinoline or tetrahydro-β-carboline scaffold, which are common cores in alkaloid natural products.[17][18] The reaction is typically catalyzed by a protic or Lewis acid.[19]
Caption: Logical workflow of the Pictet-Spengler reaction.
Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[20][21] While this compound is itself enolizable, it can participate in a Mannich-type reaction. For instance, it can react with a non-enolizable aldehyde (like formaldehyde) and a secondary amine to form a β-aminocarbonyl compound, known as a Mannich base.[21][22] The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which is then attacked by the enol form of this compound.
Conclusion
The reaction of this compound with primary and secondary amines, primarily through reductive amination, offers a robust and versatile route to synthesize valuable secondary and tertiary amine intermediates. These products are pivotal in drug discovery, serving as scaffolds that can be further functionalized at the bromine position. The methodologies outlined in this guide, from standard reductive amination to more complex Pictet-Spengler cyclizations, provide a strong foundation for researchers in synthetic and medicinal chemistry. Careful control of reagents and reaction conditions, as detailed in the provided protocols, is crucial for achieving high yields and purity.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. US3471562A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. name-reaction.com [name-reaction.com]
- 20. organicreactions.org [organicreactions.org]
- 21. adichemistry.com [adichemistry.com]
- 22. Mannich Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction of (4-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules containing alkenes with high regioselectivity. The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane that fragments to yield the desired alkene and a phosphine oxide byproduct. This application note provides a detailed protocol for the Wittig reaction using (4-Bromophenyl)acetaldehyde as the carbonyl component, a common intermediate in the synthesis of various pharmaceutical agents.
Reaction Scheme
The general scheme for the Wittig reaction involves two main stages: the preparation of the phosphonium ylide and the reaction of the ylide with the carbonyl compound.
1. Ylide Preparation: A phosphonium salt is prepared via the SN2 reaction of a phosphine, typically triphenylphosphine, with an alkyl halide. The resulting phosphonium salt is then deprotonated with a strong base to form the phosphorus ylide.
2. Wittig Reaction: The phosphorus ylide then reacts with an aldehyde or ketone. In this protocol, this compound is used as the aldehyde. The reaction of the ylide with the aldehyde leads to the formation of an alkene. The geometry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the Wittig reaction with this compound. Two common protocols are provided: a standard two-step procedure and a one-pot synthesis.
Protocol 1: Standard Two-Step Wittig Reaction
This protocol involves the separate preparation of the phosphonium ylide followed by its reaction with this compound. For this example, methyltriphenylphosphonium bromide will be used to generate the ylide, which will react with this compound to produce 3-(4-bromophenyl)prop-1-ene.
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert atmosphere (Nitrogen or Argon) setup
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
Step 1: Preparation of the Phosphorus Ylide
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
Step 2: Wittig Reaction with this compound
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution from Step 1 to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: One-Pot Aqueous Wittig Reaction
This "green chemistry" approach is operationally simpler and avoids the use of anhydrous solvents and pyrophoric bases.[2][3][4] This example describes the reaction of this compound with an ylide generated in situ from an α-bromoester.
Materials:
-
This compound
-
Triphenylphosphine (Ph₃P)
-
Ethyl bromoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute.
-
To this suspension, add ethyl bromoacetate (1.6 equivalents) followed by this compound (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
After completion, transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The yield of the Wittig reaction can vary depending on the substrates and reaction conditions. Below is a table summarizing typical yields for Wittig reactions involving various substituted benzaldehydes, which can serve as a reference for expected outcomes.
| Aldehyde | Ylide Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 2 | 85-95 | General Literature |
| 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | 4 | 88 | General Literature |
| 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | 1 | 92 | General Literature |
| 4-Methoxybenzaldehyde | Methyltriphenylphosphonium bromide | t-BuOK | THF | 3 | 80-90 | General Literature |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | Solvent-free | 3 | Not specified | [5] |
| Benzaldehyde | Bromoacetonitrile | NaHCO₃ | Water | 1 | 56.9 | [2] |
Note: The user-specified starting material is this compound. The table above primarily shows data for substituted benzaldehydes due to the availability of literature data. The reactivity of acetaldehyde derivatives is generally similar to or higher than that of the corresponding benzaldehydes.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the standard two-step Wittig reaction protocol.
Caption: A flowchart of the experimental workflow for the Wittig reaction.
Signaling Pathway (Reaction Mechanism)
This diagram illustrates the mechanism of the Wittig reaction.
Caption: The mechanism of the Wittig reaction, from ylide formation to the final products.
References
Application Notes and Protocols for the Pictet-Spengler Reaction of (4-Bromophenyl)acetaldehyde and Tryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydro-β-carbolines. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The resulting tetrahydro-β-carboline scaffold is a core structure in a vast array of natural products, pharmaceuticals, and other biologically active molecules, exhibiting diverse activities including antiviral, antitumor, and antimicrobial properties.[1] This document provides detailed application notes and protocols for the Pictet-Spengler reaction between tryptamine and (4-Bromophenyl)acetaldehyde to synthesize 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-β-carboline.
The reaction proceeds through the formation of an iminium ion from the tryptamine and the aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution on the indole ring to yield the tetracyclic tetrahydro-β-carboline.[2][3] The success and yield of the reaction are highly dependent on factors such as the nature of the reactants, the choice of solvent and catalyst, and the reaction temperature and pH.[1]
Reaction Conditions Overview
The Pictet-Spengler reaction can be performed under various conditions, from heating with an acidic catalyst in a protic solvent to milder conditions in aprotic media, sometimes even without an acid catalyst.[3] The choice of conditions often depends on the reactivity of the specific tryptamine and aldehyde used. For tryptamine and substituted phenylacetaldehydes, a range of acidic catalysts and solvents have been successfully employed.
Key Factors Influencing the Reaction:
-
Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, TFA, benzoic acid) and Lewis acids (e.g., BF₃·OEt₂) can be used to facilitate the reaction.[1][2][4] The acid protonates the intermediate Schiff base, forming a more electrophilic iminium ion, which is necessary for the cyclization.[3]
-
Solvent: A variety of protic (e.g., methanol, water, ethanol) and aprotic (e.g., dichloromethane, toluene, acetonitrile) solvents can be used.[1] While protic solvents are traditional, aprotic solvents have sometimes been found to give superior yields.[1][3]
-
Temperature: The optimal reaction temperature can vary significantly. Some reactions proceed well at room temperature, while others may require heating to reflux.[1] Careful monitoring is crucial as higher temperatures can sometimes lead to decomposition.[1]
-
Reactant Stoichiometry: Typically, a slight excess of the aldehyde (1.0-1.2 equivalents) is used to ensure complete consumption of the tryptamine.[2][4]
The following table summarizes various reaction conditions that have been reported for the Pictet-Spengler reaction of tryptamine derivatives with aldehydes, which can be adapted for the specific case of this compound.
| Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | Good to Excellent | [1][5] |
| Hydrochloric Acid (HCl) | Methanol / Water | Reflux | Good | [1][3] |
| Ammonium Chloride (NH₄Cl) | Methanol | Not Specified | 90% (for arylaldehydes) | [6] |
| L-Tartaric Acid | Water | Not Specified | Good (for arylaldehydes) | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | HFIP | Room Temperature - Reflux | High | [7] |
Experimental Protocol: Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-β-carboline from tryptamine and this compound using an acid catalyst.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene, or Methanol)[2]
-
Acid Catalyst (e.g., Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl))[2]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Solvents for Chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To a solution of tryptamine in the chosen anhydrous solvent, add this compound at room temperature.[2]
-
Add the acid catalyst to the reaction mixture.[2]
-
Stir the reaction for the specified time and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-β-carboline.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Pictet-Spengler reaction.
Caption: General workflow of the Pictet-Spengler reaction.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through the following key steps:
-
Imine Formation: Tryptamine and this compound condense to form a Schiff base (imine).
-
Iminium Ion Formation: The acid catalyst protonates the imine, forming a more electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, typically at the C2 position, to form a spiroindolenine intermediate.[8]
-
Rearrangement and Deprotonation: The spiroindolenine intermediate rearranges, followed by deprotonation to restore aromaticity and yield the final tetrahydro-β-carboline product.
The following diagram illustrates the general mechanism of the Pictet-Spengler reaction.
Caption: General mechanism of the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stilbene Derivatives from (4-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. The core stilbene scaffold, characterized by a 1,2-diphenylethylene moiety, serves as a versatile template for the design and synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of various stilbene derivatives using (4-Bromophenyl)acetaldehyde as a key starting material. The presence of the bromo-substituent offers a strategic handle for further functionalization, enabling the creation of a diverse library of compounds for biological screening.
The synthetic strategies detailed herein primarily focus on well-established olefination and cross-coupling reactions, including the Horner-Wadsworth-Emmons reaction, Wittig reaction, Heck coupling, and Suzuki coupling. These methods provide reliable pathways to construct the stilbene backbone with control over stereochemistry and substitution patterns.
Biological Significance and Applications
Stilbene derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its therapeutic efficacy.
-
Anticancer Activity: Many stilbene-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines. They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance. The bromo-substituent can enhance these activities through various mechanisms, including improved binding to target proteins.
-
Antioxidant and Anti-inflammatory Effects: Substituted stilbenes are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2] By upregulating the expression of antioxidant enzymes, these compounds can mitigate oxidative stress and inflammation, which are implicated in numerous chronic diseases.
-
Neuroprotection: The neuroprotective effects of stilbene derivatives are attributed to their ability to reduce oxidative damage, modulate inflammatory responses in the brain, and interfere with the aggregation of amyloid-beta peptides.
Synthetic Methodologies
The following sections provide detailed experimental protocols for the synthesis of stilbene derivatives from this compound.
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a highly efficient method for the synthesis of alkenes, typically with a strong preference for the (E)-isomer. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Experimental Protocol: Synthesis of (E)-4-Bromo-4'-methoxystilbene
-
Preparation of the Phosphonate Reagent:
-
To a solution of 4-methoxybenzyl chloride (1.0 eq) in toluene, add triethyl phosphite (1.1 eq).
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain diethyl (4-methoxybenzyl)phosphonate. The crude product can often be used without further purification.
-
-
Olefination Reaction:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Note: Phenylacetaldehydes are prone to self-condensation under basic conditions. It is crucial to add the aldehyde slowly to the cooled ylide solution to minimize this side reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-4-Bromo-4'-methoxystilbene.
-
Method 2: Wittig Reaction
The Wittig reaction is another classic method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.
Experimental Protocol: Synthesis of (E)-4-Bromo-stilbene
-
Preparation of the Wittig Salt:
-
Dissolve benzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in toluene.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield benzyltriphenylphosphonium bromide.
-
-
Olefination Reaction:
-
Suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq), dropwise to the suspension. The formation of the deep red ylide indicates successful deprotonation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography (eluent: hexane) to give 4-Bromostilbene (as a mixture of E/Z isomers). The (E)-isomer can often be isolated by recrystallization.
-
Method 3: Heck Reaction (Conceptual)
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For the synthesis of stilbene derivatives from this compound, a two-step approach would be necessary. First, the aldehyde would need to be converted to a terminal alkene (e.g., 4-bromostyrene), which could then be coupled with an aryl halide.
Conceptual Workflow:
Method 4: Suzuki Coupling (Conceptual)
Similar to the Heck reaction, a Suzuki coupling approach would involve a two-step sequence starting from this compound. The aldehyde would first be converted to a vinyl boronic acid or ester, which would then be coupled with an aryl halide.
Conceptual Workflow:
Data Presentation: Representative Reaction Outcomes
The following table summarizes representative yields and reaction conditions for the synthesis of various stilbene derivatives from this compound via the Horner-Wadsworth-Emmons reaction. These are illustrative examples based on typical outcomes for this reaction type.
| Entry | Aldehyde Partner | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 4-Bromo-stilbene | 16 | 25 | 75 |
| 2 | 4-Methoxybenzaldehyde | 4-Bromo-4'-methoxystilbene | 18 | 25 | 82 |
| 3 | 4-Nitrobenzaldehyde | 4-Bromo-4'-nitrostilbene | 12 | 25 | 85 |
| 4 | 2-Thiophenecarboxaldehyde | 2-((E)-2-(4-Bromophenyl)vinyl)thiophene | 20 | 25 | 70 |
| 5 | Cinnamaldehyde | 1-(4-Bromophenyl)-4-phenyl-1,3-butadiene | 24 | 25 | 65 |
Signaling Pathway Modulation: Nrf2 Activation
Several substituted stilbene derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their transcription.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the synthesis of stilbene derivatives from this compound. The Horner-Wadsworth-Emmons and Wittig reactions are presented as robust methods for the construction of the stilbene core. The bromo-substituent provides a valuable point for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery. The demonstrated ability of stilbene derivatives to modulate key signaling pathways, such as the Nrf2 antioxidant response, underscores their therapeutic potential and warrants further investigation by researchers in the field of medicinal chemistry and drug development.
References
Enantioselective Synthesis of Tetrahydroquinolines Using (4-Bromophenyl)acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the enantioselective synthesis of tetrahydroquinolines, with a specific focus on the prospective use of (4-bromophenyl)acetaldehyde as a key reactant. The described methodology is based on the highly efficient organocatalytic asymmetric Povarov reaction, a powerful tool for the construction of complex chiral molecules.
Introduction
Tetrahydroquinolines are a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient and stereoselective methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. The organocatalytic asymmetric Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an alkene, has emerged as a robust strategy for the construction of enantioenriched tetrahydroquinolines. This application note details a representative protocol that can be adapted for the use of this compound, a versatile building block that introduces a synthetically useful bromine handle for further functionalization.
Reaction Principle
The enantioselective organocatalytic Povarov reaction proceeds through a cascade of reactions, typically initiated by the condensation of an aldehyde and an aniline to form an in-situ generated imine. A chiral catalyst, often a Brønsted acid such as a phosphoric acid derivative, then activates the imine for a [4+2] cycloaddition with an electron-rich alkene. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the formation of the tetrahydroquinoline product with high diastereo- and enantioselectivity.
Experimental Protocols
The following is a generalized, representative protocol for the organocatalytic asymmetric Povarov reaction, which can be optimized for the specific use of this compound.
Materials and Equipment:
-
Reactants: Substituted aniline, this compound (or other aldehyde), N-vinylcarbamate (or other suitable alkene).
-
Catalyst: Chiral phosphoric acid catalyst (e.g., (R)-TRIP).
-
Solvent: Dichloromethane (CH₂Cl₂), Toluene, or other suitable anhydrous solvent.
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.).
-
Magnetic stirrer and heating plate.
-
Inert atmosphere setup (e.g., nitrogen or argon).
-
Thin Layer Chromatography (TLC) plates for reaction monitoring.
-
Silica gel for column chromatography.
-
Rotary evaporator.
-
NMR spectrometer and HPLC with a chiral column for product characterization and enantiomeric excess determination.
General Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.2 equivalents) and the chiral phosphoric acid catalyst (5-10 mol%).
-
Dissolve the solids in the anhydrous solvent (e.g., CH₂Cl₂).
-
Add the this compound (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine.
-
Add the N-vinylcarbamate (1.5 equivalents) to the reaction mixture.
-
Continue stirring at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified tetrahydroquinoline derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee%) of the product by HPLC analysis using a suitable chiral stationary phase.
Data Presentation
The following table summarizes representative data from the literature for the organocatalytic asymmetric Povarov reaction with various aldehydes, demonstrating the general efficacy and stereoselectivity of this type of transformation.
| Entry | Aldehyde | Aniline | Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Aniline | N-Boc-N-vinylamine | (R)-TRIP (10) | CH₂Cl₂ | 24 | 85 | >95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | Aniline | N-Boc-N-vinylamine | (R)-TRIP (10) | CH₂Cl₂ | 36 | 92 | >95:5 | 98 |
| 3 | 4-Methoxybenzaldehyde | Aniline | N-Boc-N-vinylamine | (R)-TRIP (10) | CH₂Cl₂ | 48 | 78 | >95:5 | 95 |
| 4 | Propanal | Aniline | N-Boc-N-vinylamine | (R)-TRIP (10) | Toluene | 48 | 65 | 90:10 | 92 |
| 5 | Isovaleraldehyde | Aniline | N-Boc-N-vinylamine | (R)-TRIP (10) | Toluene | 72 | 58 | 85:15 | 90 |
Data is representative and sourced from analogous reactions in the scientific literature. Actual results with this compound may vary and require optimization.
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the enantioselective synthesis of tetrahydroquinolines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Povarov reaction.
Conclusion
The organocatalytic asymmetric Povarov reaction is a highly effective and versatile method for the synthesis of enantioenriched tetrahydroquinolines. The provided general protocol serves as a starting point for the development of a specific procedure using this compound. The resulting brominated tetrahydroquinoline products are valuable intermediates for further chemical modifications, making this synthetic strategy highly relevant for applications in drug discovery and development. Researchers are encouraged to optimize reaction conditions such as catalyst loading, solvent, and temperature to achieve the best results for their specific substrates.
The Role of (4-Bromophenyl)acetaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(4-Bromophenyl)acetaldehyde is a versatile chemical intermediate that holds potential as a building block in the synthesis of novel agrochemicals. Its reactive aldehyde functionality, coupled with the presence of a bromine atom on the phenyl ring, allows for a variety of chemical transformations to create molecules with potential pesticidal, herbicidal, or fungicidal properties. This document provides an overview of potential synthetic applications, detailed experimental protocols for key reactions, and visual representations of synthetic pathways.
While direct synthesis of commercialized agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various active compounds. The following sections detail plausible synthetic routes and provide protocols for reactions that can be adapted for the synthesis of agrochemical candidates.
I. Synthetic Pathways and Key Reactions
This compound can be utilized in several fundamental organic reactions to construct more complex molecules relevant to agrochemical research. The primary reaction handles are the aldehyde group and the potential for cross-coupling reactions at the bromine-substituted phenyl ring.
A. Heterocycle Formation
A significant number of agrochemicals incorporate heterocyclic rings in their structures.[1] this compound can serve as a precursor for the synthesis of various heterocyclic systems. For instance, it can be used to synthesize substituted pyridines, pyrimidines, or thiazoles, which are common scaffolds in active agrochemical ingredients.
Logical Workflow for Heterocycle Synthesis:
Caption: General workflow for synthesizing heterocyclic agrochemical candidates from this compound.
B. Carbon-Carbon Bond Formation Reactions
Reactions that form new carbon-carbon bonds are crucial for building the carbon skeleton of complex agrochemicals. The aldehyde group of this compound is particularly amenable to such transformations.
-
Wittig Reaction: This reaction is a powerful method for the synthesis of alkenes from aldehydes. By reacting this compound with a suitable phosphonium ylide, a variety of substituted styrenes can be prepared. These products can be further modified to generate compounds with potential insecticidal or fungicidal activity.
Experimental Workflow for Wittig Reaction:
Caption: Workflow for the synthesis of alkenes via the Wittig reaction using this compound.
-
Aldol Condensation: The aldol condensation allows for the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes. Reacting this compound with another carbonyl compound can lead to the synthesis of larger, more functionalized molecules that can be precursors to agrochemicals.
II. Experimental Protocols
The following are detailed protocols for the key reactions described above. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a 4-Bromophenyl-Substituted Heterocycle (Illustrative Example: Aminopyrimidine)
Objective: To synthesize a 2-amino-4-(4-bromobenzyl)pyrimidine derivative from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 eq) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and then with a saturated sodium bicarbonate solution.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expected Outcome: A substituted aminopyrimidine derivative. Further characterization by NMR, IR, and Mass Spectrometry is required to confirm the structure.
Protocol 2: Wittig Reaction for Alkene Synthesis
Objective: To synthesize a 1-(4-bromophenyl)-3-substituted-prop-1-ene from this compound.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., ethyltriphenylphosphonium bromide)
-
A strong base (e.g., n-Butyllithium in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome: A substituted alkene. The stereochemistry of the double bond (E/Z) will depend on the nature of the ylide and reaction conditions.
III. Quantitative Data Presentation
While specific quantitative data for the direct use of this compound in agrochemical synthesis is scarce in the literature, the following table provides representative yields for the types of reactions discussed, based on analogous transformations.
| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Heterocycle Synthesis | Aryl Acetaldehyde | Guanidine | Aminopyrimidine derivative | 60-80 | General knowledge |
| Wittig Reaction | Aryl Acetaldehyde | Phosphonium Ylide | Substituted Styrene | 70-95 | General knowledge |
| Aldol Condensation | Aryl Acetaldehyde | Ketone | α,β-Unsaturated Ketone | 50-85 | General knowledge |
Note: These yields are illustrative and will vary depending on the specific reactants, reaction conditions, and scale.
IV. Conclusion
This compound represents a valuable starting material for the exploratory synthesis of new agrochemical candidates. Its ability to undergo a variety of chemical transformations, particularly for the construction of heterocyclic and unsaturated systems, makes it a versatile tool for medicinal and agricultural chemists. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in the development of novel and effective crop protection agents. Further research and publication of specific applications are needed to fully elucidate its role in the agrochemical industry.
References
Application Notes and Protocols for the Grignard Reaction of (4-Bromophenyl)acetaldehyde with Organomagnesium Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][2] (4-Bromophenyl)acetaldehyde is a valuable substrate in this reaction, as it possesses an aldehyde functionality for the addition of a wide range of Grignard reagents, leading to the formation of secondary alcohols. The resulting products, 1-(4-bromophenyl)-substituted secondary alcohols, are important intermediates in medicinal chemistry and drug development. The bromine atom on the phenyl ring serves as a functional handle for subsequent cross-coupling reactions, allowing for further molecular diversification.
This document provides detailed protocols for the Grignard reaction of this compound with various organomagnesium halides, a summary of expected quantitative data, and a discussion of potential side reactions and troubleshooting.
Reaction Scheme
The overall reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup to yield the final secondary alcohol.
Step 1: Grignard Reagent Formation R-X + Mg → R-MgX (where R = alkyl, aryl; X = Br, Cl, I)
Step 2: Reaction with this compound and Workup Br-C₆H₄-CH₂CHO + R-MgX → Br-C₆H₄-CH₂CH(OMgX)-R Br-C₆H₄-CH₂CH(OMgX)-R + H₃O⁺ → Br-C₆H₄-CH₂CH(OH)-R + Mg(OH)X
Data Presentation: Grignard Reaction of this compound
The following table summarizes the expected outcomes for the reaction of this compound with various organomagnesium halides under optimized conditions. Please note that actual yields may vary depending on experimental conditions and the purity of reagents.
| Grignard Reagent | Product | Reaction Conditions | Expected Yield (%) |
| Methylmagnesium Bromide | 1-(4-Bromophenyl)propan-2-ol | Anhydrous Diethyl Ether, 0 °C to rt, 1-2 h | 85-95 |
| Ethylmagnesium Bromide | 1-(4-Bromophenyl)butan-2-ol | Anhydrous Diethyl Ether, 0 °C to rt, 1-2 h | 80-90 |
| Phenylmagnesium Bromide | 1-(4-Bromophenyl)-2-phenylethan-1-ol | Anhydrous THF, 0 °C to rt, 2-3 h | 75-85 |
| Isopropylmagnesium Chloride | 1-(4-Bromophenyl)-3-methylbutan-2-ol | Anhydrous THF, 0 °C to rt, 2-4 h | 60-75 |
| tert-Butylmagnesium Chloride | 1-(4-Bromophenyl)-3,3-dimethylbutan-2-ol | Anhydrous THF, 0 °C to rt, 3-5 h | 40-60 |
Experimental Protocols
General Considerations
The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven (≥120 °C) overnight and cooled under a stream of inert gas (e.g., argon or nitrogen) immediately before use. All solvents and liquid reagents must be anhydrous.[3]
Protocol 1: Grignard Reagent Formation (General Procedure)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Purge the entire apparatus with a steady stream of inert gas for 15-20 minutes.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents relative to the organic halide) and a small crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed. This process activates the magnesium surface.[4] Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask to just cover the magnesium turnings. Prepare a solution of the organic halide (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion (approx. 10%) of the organic halide solution to the magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux, indicating the initiation of Grignard reagent formation. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the rate of addition and cool the flask in an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will typically be cloudy and greyish-brown.
Protocol 2: Reaction with this compound
-
Substrate Addition: Dissolve this compound (1.0 equivalent relative to the Grignard reagent) in the appropriate anhydrous solvent in a separate flask and add it to the dropping funnel on the reaction apparatus.
-
Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Add the this compound solution dropwise to the stirred Grignard reagent. It is crucial to maintain the temperature below 10 °C during the addition to minimize side reactions.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes.
Protocol 3: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl). This will quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (if an acidic workup was used) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the Grignard reaction with this compound, potentially lowering the yield of the desired product.
-
Enolization: this compound has acidic α-protons. The strongly basic Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate.[2][5] This is a non-productive pathway that consumes both the starting material and the Grignard reagent. The use of less sterically hindered Grignard reagents and low reaction temperatures can help to minimize enolization.
-
Wurtz-type Coupling: The Grignard reagent can react with the unreacted organic halide to form a homocoupled product (R-R).[1][6] This side reaction is more prevalent at higher temperatures and with higher concentrations of the organic halide. Slow, dropwise addition of the halide during the Grignard reagent formation is crucial to minimize this side product.
-
Reaction with the Aryl Bromide: While generally less reactive than alkyl halides, the aryl bromide of this compound could potentially react with the Grignard reagent, especially at elevated temperatures or in the presence of certain catalysts, leading to undesired byproducts.
A troubleshooting guide is provided below:
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush some magnesium turnings in the flask to expose a fresh surface. Ensure all glassware and reagents are scrupulously dry. Use a small crystal of iodine as an initiator. |
| Low yield of the desired alcohol | Significant enolization; Wurtz-type coupling; incomplete reaction. | Maintain a low reaction temperature (0 °C) during the addition of the aldehyde. Add the organic halide slowly during Grignard formation. Ensure sufficient reaction time. |
| Formation of a significant amount of R-R byproduct | High local concentration of organic halide; high temperature. | Add the organic halide dropwise and maintain a controlled, gentle reflux. |
| Cloudy/precipitated final organic layer | Insoluble magnesium salts. | This is normal. Ensure sufficient aqueous acid or NH₄Cl is used during the workup to dissolve all salts. |
Visualizations
Caption: General workflow for the Grignard reaction.
Caption: Key reaction and side reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Knoevenagel Condensation of (4-Bromophenyl)acetaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base, to yield an α,β-unsaturated product.[1][4] The products of this reaction, particularly derivatives of benzylidenemalononitrile and cinnamic acid, are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of (4-Bromophenyl)acetaldehyde with various active methylene compounds. While specific literature on this compound in this context is limited, the provided protocols are adapted from established procedures for the closely related 4-bromobenzaldehyde and are expected to be highly applicable with minor optimization. The inclusion of a bromine atom on the phenyl ring offers a valuable handle for further synthetic modifications, making the resulting products versatile intermediates in drug discovery and development.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of 4-bromobenzaldehyde with various active methylene compounds. These serve as a strong starting point for the reactions with this compound.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Malononitrile | Ammonium Acetate | None (Solvent-free) | Room Temp. | 5-7 min (Sonication) | >90 | [7] |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 95 | [8] |
| Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | Room Temp. | 30 min | 94 | [9] |
| Ethyl Cyanoacetate | DIPEAc | Hexane | 65-70 | 3-6 h | 94 | [10] |
| Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp. | Overnight | 85-89 | [11] |
Experimental Protocols
Note: this compound is susceptible to self-condensation. It is recommended to add the aldehyde slowly to the mixture of the active methylene compound and the catalyst. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(4-Bromobenzylidene)malononitrile
This protocol is adapted from a solvent-free procedure using sonication for rapid synthesis.[7]
Materials:
-
This compound
-
Malononitrile
-
Ammonium Acetate
-
n-Hexane
-
Ethyl Acetate
Equipment:
-
50 mL beaker
-
Glass rod
-
Ultrasonic bath
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 50 mL beaker, mix this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of ammonium acetate (a pinch) to the mixture.
-
Stir the mixture continuously with a glass rod.
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-7 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, weigh the crude product to determine the crude yield.
-
Recrystallize the crude product from a mixture of n-hexane and ethyl acetate to obtain the pure product.
-
Filter the crystals using a Buchner funnel, wash with cold n-hexane, and dry under vacuum.
-
Determine the melting point and final yield of the recrystallized product.
Characterization Data (for 2-(4-bromobenzylidene)malononitrile):
-
¹H NMR (CDCl₃): δ 7.77 (d, J=8.4 Hz, 2H), 7.73 (s, 1H), 7.69 (d, J=8.4 Hz, 2H).
-
¹³C NMR (CDCl₃): δ 158.6, 133.2, 131.9, 130.0, 129.7, 113.5, 112.4, 83.6.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-bromophenyl)acrylate
This protocol is adapted from a procedure using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in an ionic liquid/water medium.[9]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the catalytic system by mixing 3 g of [HyEtPy]Cl with 3 mL of deionized water.
-
In a round-bottom flask, add this compound (10 mmol) and ethyl cyanoacetate (12 mmol) to the prepared catalytic system.
-
Add DABCO (20 mmol) to the stirred mixture at room temperature.
-
Monitor the reaction by TLC until the aldehyde is completely consumed.
-
Dilute the reaction mixture with 30 mL of water.
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the product.
Characterization Data (for ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate): [12]
-
¹H NMR (CDCl₃): δ 8.18 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 7.64 (d, J=8.8 Hz, 2H), 4.39 (q, J=7.2 Hz, 2H), 1.40 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 162.2, 153.5, 132.7, 132.2, 130.3, 128.2, 115.2, 103.7, 62.9, 14.1.
Protocol 3: Synthesis of Diethyl 2-(4-bromobenzylidene)malonate
This protocol is adapted from a procedure using immobilized gelatine as a biocatalyst.[11]
Materials:
-
This compound
-
Diethyl malonate
-
Immobilized Gelatine
-
Dimethyl sulfoxide (DMSO)
-
Hexane
Equipment:
-
Conical flask
-
Orbital shaker
-
TLC apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL conical flask, dissolve this compound (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL).
-
Add immobilized gelatine (1 g) to the solution.
-
Shake the flask on an orbital shaker at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with hexane.
-
Wash the organic layer with water to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization Data (for diethyl 2-(4-bromobenzylidene)malonate):
-
¹H NMR (CDCl₃): δ 7.65 (s, 1H), 7.49 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 4.31 (q, J=7.2 Hz, 2H), 4.25 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H), 1.28 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 166.3, 163.7, 140.5, 132.9, 132.0, 130.8, 128.5, 62.1, 61.9, 14.1, 13.9.
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. CAS:42205-33-4 | C12H10BrNO2 | ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate | Pharmalego [pharmalego.com]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 12. (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | C12H10BrNO2 | CID 5378084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Phenethylamines via Reductive Amination of (4-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenethylamines are a critical class of compounds in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents. Reductive amination is a powerful and widely utilized method for the synthesis of these compounds, offering a direct and efficient route to secondary and tertiary amines from aldehydes or ketones.[1] This application note provides detailed protocols for the synthesis of substituted phenethylamines through the reductive amination of (4-Bromophenyl)acetaldehyde. The protocols outlined below utilize common and effective reducing agents, providing researchers with reliable methods for obtaining these valuable intermediates.
Reaction Principle
The reductive amination of this compound involves a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an intermediate imine or enamine. This intermediate is then reduced in situ by a reducing agent to yield the final substituted phenethylamine. This method is highly versatile, allowing for the introduction of a wide range of substituents on the amine nitrogen.
Experimental Protocols
Two primary protocols are presented below, utilizing different reducing agents: Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride. These reagents are chosen for their selectivity and effectiveness in reductive amination reactions.[2][3]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from a general procedure for the reductive amination of aldehydes and is particularly effective for a wide range of amines.[3][4][5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine hydrochloride, dimethylamine hydrochloride)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
-
Dissolve the reactants in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Carefully add Sodium Triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield the pure substituted phenethylamine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is a classic method for reductive amination and is known for its mild reaction conditions.[2][6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, dimethylamine) or its hydrochloride salt
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine or amine hydrochloride salt (1.0-1.2 eq) in methanol.
-
If using the free amine, add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve Sodium Cyanoborohydride (1.2-1.5 eq) in a small amount of methanol.
-
Slowly add the Sodium Cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the reductive amination of this compound with different amines, based on typical outcomes for similar substrates.
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methylamine | NaBH(OAc)₃ | DCE | 12-24 | 75-85 |
| Dimethylamine | NaBH(OAc)₃ | DCE | 12-24 | 70-80 |
| Methylamine | NaBH₃CN | MeOH | 12-24 | 70-80 |
| Dimethylamine | NaBH₃CN | MeOH | 12-24 | 65-75 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.
Caption: General workflow for the synthesis of substituted phenethylamines.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the reactants and reagents in the reductive amination process.
Caption: Reactant and reagent relationships in reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction yield of (4-Bromophenyl)acetaldehyde in Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction yield of (4-Bromophenyl)acetaldehyde in Suzuki coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in the Suzuki coupling of this compound can stem from several factors. A primary concern is the potential for side reactions involving the aldehyde group, which can either inhibit the catalyst or lead to undesired products.[1][2][3] Additionally, common issues in Suzuki couplings such as catalyst deactivation, inefficient transmetalation, or competing side reactions like homocoupling and protodeboronation can significantly reduce the yield.[4] The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization.[5]
Question 2: I am observing significant formation of side products. What are they and how can I minimize them?
Answer: Common side products in the Suzuki coupling of aryl halides include:
-
Homocoupling Products: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by ensuring an oxygen-free environment and using a well-activated catalyst.[4]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water. Using anhydrous solvents or a boronic ester (e.g., a pinacol ester) can mitigate this issue.[4][6]
-
Dehalogenation: The bromo group on this compound is replaced by a hydrogen atom. This can occur if the palladium complex undergoes a reaction with a hydride source in the reaction mixture.[4]
-
Aldehyde Reduction: The aldehyde group can be reduced to an alcohol, particularly at elevated temperatures or with certain catalyst and base combinations.[7] Monitoring the reaction temperature closely and screening different bases can help to avoid this.
Question 3: My palladium catalyst appears to be deactivating (e.g., forming palladium black). What can I do?
Answer: Catalyst deactivation, often observed as the precipitation of palladium black, can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. To address this:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote efficient catalytic turnover.
-
Temperature Control: Avoid excessive heating, as this can accelerate catalyst decomposition.
Question 4: The reaction is not going to completion, even after extended reaction times. How can I improve the reaction rate?
Answer: Sluggish reactions can be accelerated by several means:
-
Increase Temperature: While being mindful of potential side reactions and catalyst stability, moderately increasing the reaction temperature can enhance the rate. Microwave irradiation can also be an effective method for accelerating the reaction.[8]
-
Catalyst and Ligand Choice: More active catalyst systems, such as those employing Buchwald pre-catalysts, can significantly improve reaction rates.
-
Solvent Effects: The choice of solvent can dramatically impact solubility and reaction kinetics. A solvent system that effectively dissolves all reactants is crucial. Biphasic solvent systems like toluene/water or dioxane/water are often effective.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and effective catalysts for the Suzuki coupling of aryl bromides.[9] For challenging substrates or to improve yields, more advanced catalyst systems incorporating bulky, electron-rich ligands like SPhos or XPhos may be beneficial.
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[9] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions. It is often necessary to screen a few different bases to find the optimal one for your specific boronic acid partner.
Q3: What is the recommended solvent for this reaction?
A3: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF), often in combination with water to aid in dissolving the inorganic base, are common choices.[9] The specific solvent system can impact the solubility of the reactants and the overall reaction efficiency.
Q4: Can the aldehyde group in this compound interfere with the reaction?
A4: Yes, the aldehyde group can potentially influence the reaction. Under certain conditions, it can coordinate to the palladium center, which may inhibit the catalytic cycle.[1][2][3] There is also a risk of the aldehyde being reduced to an alcohol, especially at higher temperatures.[7] Careful selection of reaction conditions is necessary to minimize these potential interferences.
Data Presentation
The following table summarizes the effects of various reaction parameters on the yield of Suzuki coupling reactions with substrates structurally similar to this compound, such as 4-bromobenzaldehyde and 4-bromoacetophenone. This data is compiled from multiple literature sources to provide a comparative perspective.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-80 | [9] |
| Pd(OAc)₂ (1.8) | - | Na₂CO₃ (2) | Bmim[PF₆]/H₂O | 100-105 | 1 | ~70 | [10] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 110-115 | 12-18 | High | [8] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | >95 | [11] |
| Supported Pd(II) (0.25) | - | Na₂CO₃ (2) | DMA | 140 | 24 | ~85 | [12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3.0 eq.)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jeolusa.com [jeolusa.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. ikm.org.my [ikm.org.my]
Troubleshooting low conversion in the Wittig reaction of (4-Bromophenyl)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Wittig reaction, specifically focusing on the synthesis of alkenes from (4-Bromophenyl)acetaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield or no product formation in my Wittig reaction with this compound. What are the potential causes?
Low or no product yield in a Wittig reaction can stem from several factors. The primary areas to investigate are the quality and generation of the ylide, the stability of the aldehyde starting material, and the reaction conditions.[1][2]
-
Inefficient Ylide Formation: The phosphorus ylide is a crucial intermediate. Its formation can be hampered by:
-
Weak Base: The acidity of the phosphonium salt's α-proton dictates the required base strength. For non-stabilized ylides, which are often necessary for reactions with aldehydes, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[3][4]
-
Moisture: Wittig reagents are highly sensitive to moisture and protic solvents, which will quench the strong base and the ylide.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
-
Aldehyde Instability and Side Reactions: this compound is an enolizable aldehyde, making it susceptible to self-condensation (aldol reaction) under basic conditions, which competes with the desired Wittig reaction.[5] Additionally, aldehydes can be prone to oxidation or polymerization.[2]
-
Unstable Ylide: Some ylides are not stable and should be generated in situ and used immediately. If the ylide decomposes before the addition of the aldehyde, the reaction will fail.
Q2: How can I minimize the competing aldol condensation of this compound?
Minimizing the self-condensation of enolizable aldehydes is critical for a successful Wittig reaction.[5] Several strategies can be employed:
-
Inverse Addition: Add the strong base to a mixture of the phosphonium salt and this compound. This ensures that the ylide is generated in the presence of the aldehyde and can react immediately, minimizing the time the aldehyde is exposed to basic conditions alone.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This can help to control the rate of the aldol reaction, which often has a higher activation energy than the Wittig reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. While a strong base is necessary, a bulky base may favor the deprotonation of the phosphonium salt over the α-proton of the aldehyde.
-
Use of a Stabilized Ylide: If applicable to the desired product, a stabilized ylide can be used. These ylides are less basic and less reactive, which can reduce the extent of aldol condensation. However, they are also less reactive towards the aldehyde, which could lead to lower yields.[1][6]
Q3: I have successfully formed my product, but I am struggling to separate it from the triphenylphosphine oxide byproduct. What purification strategies can I use?
The removal of triphenylphosphine oxide is a common challenge in the purification of Wittig reaction products. Several methods can be employed:
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification.
-
Column Chromatography: This is a widely used technique to separate the product from triphenylphosphine oxide.
-
Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or a mixture of ether and pentane. The precipitate can then be removed by filtration.
-
Conversion to a Salt: Triphenylphosphine oxide can be converted to a salt by reaction with acids like HCl or bases, making it soluble in water and thus easily separable from the organic product.
Q4: What is the difference between a stabilized and a non-stabilized ylide, and which one should I use for my reaction with this compound?
The choice between a stabilized and a non-stabilized ylide depends on the desired product and the reactivity of the aldehyde.
-
Non-stabilized ylides have alkyl or aryl groups attached to the carbanion. They are more reactive and generally lead to the formation of (Z)-alkenes.[1] Due to their high reactivity, they are often preferred for less reactive ketones and can be beneficial in competing with side reactions of sensitive aldehydes.
-
Stabilized ylides have an electron-withdrawing group (e.g., an ester or a ketone) attached to the carbanion, which delocalizes the negative charge and makes the ylide less reactive. They typically favor the formation of (E)-alkenes.[1][6] For an enolizable aldehyde like this compound, a stabilized ylide might reduce the competing aldol condensation due to its lower basicity, but its lower reactivity could also result in a sluggish Wittig reaction.
For the reaction with this compound, a non-stabilized ylide is generally a good starting point to ensure a fast reaction that outcompetes the aldol condensation. However, if the aldol reaction remains a significant issue, a semi-stabilized or stabilized ylide could be explored.
Quantitative Data Summary
The following table summarizes the general effects of various parameters on the outcome of the Wittig reaction. Please note that optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Ylide Type | Non-stabilized | Generally higher reactivity, favors (Z)-alkene | Stabilized | Lower reactivity, favors (E)-alkene |
| Base | Strong (e.g., n-BuLi) | Necessary for non-stabilized ylides | Weaker (e.g., NaH, KOtBu) | Sufficient for stabilized ylides |
| Temperature | Low (-78 °C to 0 °C) | Can suppress side reactions like aldol condensation | Room Temperature | May be sufficient for stable reactants |
| Solvent | Anhydrous THF, Ether | Standard for Wittig reactions | Protic Solvents | Quenches the ylide and base, leading to reaction failure |
| Addition Order | Aldehyde to Ylide | Standard procedure | Ylide generation in presence of aldehyde | Can minimize aldehyde side reactions |
Experimental Protocol: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
To the crude residue, add hexane to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
The filtrate contains the desired product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Byproduct formation in the Pictet-Spengler reaction with (4-Bromophenyl)acetaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation in the Pictet-Spengler reaction, with a specific focus on experiments involving (4-Bromophenyl)acetaldehyde and a generic β-arylethylamine (e.g., Tryptamine).
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction?
The Pictet-Spengler reaction is a chemical process where a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocyclic system.[1][2][3] The driving force for the cyclization is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[1][4] This reaction is fundamental in the synthesis of numerous alkaloids and pharmaceutical compounds.[4]
Q2: Which factors generally influence the outcome of the Pictet-Spengler reaction?
Several factors can affect the yield and purity of the product:
-
Nucleophilicity of the Aryl Ring: Electron-donating groups on the β-arylethylamine enhance the nucleophilicity of the aromatic ring, facilitating the cyclization step and often leading to higher yields under milder conditions.[5][6]
-
Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones.[4] The steric and electronic properties of the aldehyde can influence reaction rates.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Protic acids (like TFA, HCl) or Lewis acids are commonly used to promote the formation of the key iminium ion intermediate.[5]
-
Solvent and Temperature: The reaction can be sensitive to the solvent system and temperature. While traditionally conducted with heating, some highly reactive substrates can proceed at physiological conditions.[1][4]
Q3: Does the bromo-substituent on this compound present any specific challenges?
The 4-bromo group is an electron-withdrawing group. While substituents on the β-arylethylamine have a more pronounced effect, an electron-withdrawing group on the aldehyde component can slightly decrease the reactivity of the carbonyl group towards nucleophilic attack by the amine. However, the primary challenges and potential side reactions are generally those common to other Pictet-Spengler reactions with enolizable aldehydes.
Troubleshooting Guide: Byproduct Formation
This section addresses common problems encountered during the Pictet-Spengler reaction with this compound.
Problem 1: Low yield of the desired product with significant formation of a higher molecular weight impurity.
-
Potential Cause: Aldol self-condensation of this compound. Aldehydes possessing α-hydrogens, such as this compound, can undergo acid- or base-catalyzed self-condensation to form aldol adducts, which can then dehydrate. This is a common side reaction that consumes the starting aldehyde.[7]
-
Proposed Solutions:
-
Control Stoichiometry: Add the aldehyde slowly to the reaction mixture containing the amine and acid catalyst. This maintains a low instantaneous concentration of the aldehyde, favoring the bimolecular Pictet-Spengler reaction over the aldehyde self-condensation.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the aldol condensation pathway, which often has a higher activation energy.
-
Pre-formation of Schiff Base: In some cases, the Schiff base can be formed separately under neutral or mild conditions before the addition of a strong acid catalyst for the cyclization step.[5]
-
Problem 2: The product appears to be unstable and decomposes upon workup or purification, showing new aromatic signals in the NMR.
-
Potential Cause: Over-oxidation of the tetrahydro-β-carboline product. The tetrahydro-β-carboline product can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures or in the presence of certain reagents.[8] This leads to the formation of the corresponding dihydro-β-carboline or the fully aromatic β-carboline.
-
Proposed Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Avoid Excessive Heat: Minimize heating during the reaction and purification steps (e.g., rotary evaporation).
-
Prompt Purification: Purify the crude product promptly after the reaction is complete to avoid prolonged exposure to conditions that may promote oxidation.
-
Problem 3: The reaction stalls, with significant amounts of starting materials and an intermediate detected by TLC/LC-MS.
-
Potential Cause: Incomplete cyclization due to insufficient acidity or steric hindrance. The key ring-closing step requires the formation of an electrophilic iminium ion and its subsequent attack by the aryl ring.[9] If the reaction conditions are not acidic enough, the iminium ion may not form in sufficient concentration, leading to an accumulation of the Schiff base intermediate.
-
Proposed Solutions:
-
Stronger Acid Catalyst: Switch to a stronger acid catalyst, such as trifluoroacetic acid (TFA), or increase the concentration of the current catalyst. Harsher conditions are often needed for less nucleophilic aromatic rings.[1]
-
Change Solvent: Move to a solvent that better solubilizes the reaction components and intermediates. Aprotic solvents have sometimes been shown to give superior yields.[1]
-
Data Presentation
Effective troubleshooting often relies on systematic optimization. The following table provides a template for tracking experimental outcomes.
Table 1: Example Optimization of Reaction Conditions
| Entry | Catalyst (eq) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Byproduct A (Aldol) (%) | Byproduct B (Oxidized) (%) |
| 1 | HCl (1.1) | 80 | 24 | 45 | 30 | 5 |
| 2 | TFA (1.5) | 50 | 18 | 65 | 15 | <2 |
| 3 | TFA (1.5) | 25 (rt) | 48 | 75 | 5 | <1 |
| 4 | BF₃·OEt₂ (1.2) | 25 (rt) | 48 | 72 | 8 | <1 |
Yields and byproduct distribution are hypothetical and for illustrative purposes. Data determined by ¹H NMR of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactant Preparation: To a solution of the β-arylethylamine (e.g., Tryptamine, 1.0 eq) in a suitable solvent (e.g., Dichloromethane or Toluene, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere, add the acid catalyst (e.g., Trifluoroacetic acid, 1.5 eq) at room temperature.
-
Aldehyde Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred amine/acid solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 24-48 hours).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the desired product.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
Visualizations
Reaction and Byproduct Pathways
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Troubleshooting Decision Tree
Caption: A logic tree for troubleshooting common issues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. jk-sci.com [jk-sci.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of (4-Bromophenyl)acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (4-Bromophenyl)acetaldehyde from common reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly when synthesized via the oxidation of 2-(4-bromophenyl)ethanol.
| Issue | Potential Cause | Recommended Solution |
| Low yield of purified product | Incomplete reaction: Not all of the 2-(4-bromophenyl)ethanol was converted to the aldehyde. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material before workup. |
| Product loss during extraction: The aldehyde may have some water solubility, leading to loss in the aqueous phase during workup. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery from the aqueous layer. | |
| Decomposition on silica gel: Aldehydes can be sensitive to acidic silica gel, leading to degradation during column chromatography. | Deactivate the silica gel by washing with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent), before packing the column. | |
| Product is contaminated with starting material (2-(4-bromophenyl)ethanol) | Incomplete oxidation: The oxidation reaction did not go to completion. | If the reaction cannot be driven to completion, the starting material can be separated from the product by column chromatography. The more polar alcohol will elute more slowly than the aldehyde. |
| Product contains a significant amount of 4-bromophenylacetic acid | Over-oxidation: The aldehyde was oxidized further to the corresponding carboxylic acid. This is a common byproduct, especially with strong oxidizing agents or prolonged reaction times. | The acidic byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylate salt will be soluble in the aqueous layer. |
| Presence of aldol condensation byproducts | Basic or acidic conditions during workup or purification: this compound can undergo self-condensation in the presence of acid or base. | Maintain neutral conditions during workup and purification. Use deactivated silica gel for chromatography. |
| Oily product that is difficult to crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent: The chosen solvent may be too good or too poor at dissolving the compound. | Perform small-scale solvent screening to identify a suitable solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent) for recrystallization. Common choices include hexanes/ethyl acetate or toluene/heptane mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities depend on the synthetic route. If you are preparing it by oxidizing 2-(4-bromophenyl)ethanol, you should anticipate the presence of unreacted starting material, the over-oxidation product (4-bromophenylacetic acid), and potentially byproducts from the specific oxidizing agent used (e.g., dimethyl sulfide from a Swern oxidation). Aldol condensation products can also form if the reaction or workup conditions are not carefully controlled.
Q2: My NMR spectrum of the crude product is complex. How can I identify the major impurities?
A2: Comparing the 1H NMR spectrum of your crude product with the known spectra of the starting material (2-(4-bromophenyl)ethanol) and the likely carboxylic acid byproduct (4-bromophenylacetic acid) can help in identifying these impurities. The aldehyde proton of this compound typically appears as a triplet around 9.7 ppm. The benzylic protons of the starting alcohol appear as a triplet around 2.8 ppm, while the methylene protons adjacent to the carboxylic acid group of 4-bromophenylacetic acid appear as a singlet around 3.6 ppm.
Q3: Can I purify this compound by distillation?
A3: While distillation is a possible purification method for aldehydes, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Column chromatography and recrystallization are generally preferred methods for this compound.
Q4: How can I prevent the oxidation of my purified this compound during storage?
A4: Aldehydes are susceptible to air oxidation. To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. Adding a radical inhibitor, such as butylated hydroxytoluene (BHT), can also help to prolong its shelf life.
Q5: What is the best way to remove colored impurities from my product?
A5: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration through a pad of celite before proceeding with column chromatography or recrystallization.
Quantitative Data Summary
The following table presents typical data for the purification of this compound synthesized via Swern oxidation of 2-(4-bromophenyl)ethanol.
| Purification Stage | Typical Yield (%) | Purity by HPLC (%) | Key Impurities Present |
| Crude Product | ~95 | ~75 | 2-(4-bromophenyl)ethanol, 4-bromophenylacetic acid, dimethyl sulfide, residual solvents |
| After Aqueous Wash | ~90 | ~85 | 2-(4-bromophenyl)ethanol, residual solvents |
| After Column Chromatography | ~75 | >95 | Residual solvents |
| After Recrystallization | ~65 | >99 | - |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. This compound is less polar than the starting alcohol and the carboxylic acid byproduct.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is already of moderate purity (e.g., after column chromatography).
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or toluene). Add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes cloudy. This indicates a suitable mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the impure product in the minimum amount of the hot "good" solvent.
-
Induce Crystallization: While hot, add the "poor" solvent dropwise with swirling until the solution remains faintly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
Preventing oxidation of (4-Bromophenyl)acetaldehyde during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of (4-Bromophenyl)acetaldehyde during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is contaminated with (4-Bromophenyl)acetic acid. What is the likely cause?
A1: The most probable cause is the oxidation of the aldehyde. This compound, like many aldehydes, is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by factors such as elevated temperatures, light exposure, and the presence of metal catalysts.
Q2: At which stages of the synthesis is oxidation most likely to occur?
A2: Oxidation can occur at several stages:
-
During the reaction: If the reaction conditions are not strictly controlled (e.g., ingress of air into the reaction vessel).
-
During workup: Prolonged exposure to air during extraction, washing, or concentration steps can lead to significant oxidation.
-
During purification: If purification methods like distillation are performed at high temperatures in the presence of oxygen. Column chromatography on silica gel can also sometimes promote oxidation.
-
During storage: Improper storage of the final product without an inert atmosphere can lead to gradual oxidation over time.
Q3: How can I minimize oxidation during the synthesis?
A3: To minimize oxidation, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the synthesis, workup, and purification steps. It is also recommended to use degassed solvents and reagents. Conducting the reaction at the lowest feasible temperature can also help to reduce the rate of oxidation.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1] It is advisable to store it at low temperatures (refrigerated or frozen) and protected from light to further inhibit oxidation.[1]
Q5: Are there any chemical stabilizers I can add to prevent oxidation?
A5: While not specific to this compound, certain stabilizers are used for aldehydes in general. These include antioxidants such as butylated hydroxytoluene (BHT) or small amounts of radical inhibitors. However, their compatibility with your specific reaction and downstream applications must be carefully evaluated.
Troubleshooting Guides
Problem 1: Significant formation of (4-Bromophenyl)acetic acid during the reaction.
| Possible Cause | Suggested Solution |
| Leak in the reaction setup allowing air ingress. | Ensure all joints and connections in your glassware are properly sealed. Use high-vacuum grease for ground glass joints. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Oxygen dissolved in solvents or reagents. | Degas all solvents and liquid reagents prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. |
| Reaction temperature is too high. | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of catalytic metal impurities. | Use high-purity reagents and solvents. If metal-catalyzed reagents are used in a previous step, ensure they are thoroughly removed before proceeding to the aldehyde synthesis. |
Problem 2: Oxidation of the product during workup and purification.
| Possible Cause | Suggested Solution |
| Prolonged exposure to air during aqueous workup. | Perform extractions and washes as quickly as possible. Use degassed water and brine solutions. Keep the separatory funnel blanketed with an inert gas. |
| High temperatures during solvent removal. | Use a rotary evaporator at the lowest practical temperature and pressure. Avoid concentrating the product to complete dryness, as this can expose it to air in a concentrated form. |
| Oxidation on silica gel during column chromatography. | Deactivate the silica gel by treating it with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column. Elute the aldehyde as quickly as possible. Alternatively, consider other purification methods like distillation under reduced pressure or bisulfite adduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 2-(4-Bromophenyl)ethanol
This protocol is a representative method for the mild oxidation of a primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.[2][3][4][5]
Materials:
-
2-(4-Bromophenyl)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels, all under a positive pressure of nitrogen.
-
Add anhydrous DCM to the flask, followed by DMSO via a syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride dropwise from one of the dropping funnels, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 2-(4-Bromophenyl)ethanol in anhydrous DCM dropwise from the second dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes.
-
Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to yield crude this compound.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This method is highly effective for separating aldehydes from non-carbonyl impurities, including the over-oxidized carboxylic acid.
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent like diethyl ether.
-
In a separate flask, add the ethereal solution to a saturated aqueous solution of sodium bisulfite.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct should form.
-
Isolate the precipitate by filtration. Wash the solid with diethyl ether to remove any unreacted starting material and non-aldehyde impurities.
-
To regenerate the aldehyde, suspend the washed bisulfite adduct in water and add a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the solid dissolves.
-
Extract the regenerated this compound with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Quantitative Analysis of Oxidation by ¹H NMR Spectroscopy
Quantitative NMR (qNMR) can be used to determine the relative amounts of this compound and its oxidation product, (4-Bromophenyl)acetic acid, in a sample.[1][6][7]
Materials:
-
Sample containing this compound and (4-Bromophenyl)acetic acid
-
Deuterated chloroform (CDCl₃)
-
Internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add CDCl₃ to dissolve the solids completely.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Integrate the characteristic aldehyde proton signal of this compound (around 9.7 ppm) and a well-resolved signal from (4-Bromophenyl)acetic acid (e.g., the methylene protons adjacent to the carbonyl group, around 3.6 ppm).
-
Integrate a known signal from the internal standard.
-
Calculate the molar ratio of the aldehyde to the carboxylic acid based on the integration values, normalized to the number of protons giving rise to each signal.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting guide for the oxidation of this compound.
References
Improving the stability of (4-Bromophenyl)acetaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromophenyl)acetaldehyde. The information provided is designed to help improve the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
Users encountering instability with this compound in solution can refer to the following guide to diagnose and resolve common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased concentration of this compound over time, confirmed by analytical methods (e.g., HPLC). | Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), converting it to (4-Bromophenyl)acetic acid. | - Inert Atmosphere: Handle and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: Consider the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%). |
| Formation of a white precipitate or cloudiness in the solution. | Polymerization/Trimerization: Phenylacetaldehyde and its derivatives are known to undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[1] | - pH Control: Ensure the solvent is neutral and free of acidic or basic contaminants. Buffering the solution may be necessary for prolonged storage. - Stabilizing Agents: For bulk storage, consider the addition of a polybasic carboxylic acid, such as citric acid, at a concentration of 100-300 ppm. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo aldol condensation, leading to the formation of dimers and other higher molecular weight byproducts. | - Purify Solvents: Use high-purity, neutral solvents. - Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of reaction. Avoid freezing, as this can cause the compound to crystallize out of solution. |
| Inconsistent reaction yields when using this compound as a starting material. | Degradation during reaction: The reaction conditions (e.g., pH, temperature, presence of nucleophiles or electrophiles) may be promoting the degradation of the aldehyde. | - Acetal Protection: If the reaction conditions are harsh, consider protecting the aldehyde group as an acetal. This is a temporary modification that can be reversed upon completion of the reaction. See the detailed protocol below. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the known reactivity of phenylacetaldehyde, the two primary degradation pathways for this compound are:
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid, forming (4-Bromophenyl)acetic acid. This is often initiated by atmospheric oxygen.
-
Polymerization and Aldol Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acid or base catalysts, to form trimers, polymers, and aldol adducts.[1]
References
Minimizing side reactions in the Grignard addition to (4-Bromophenyl)acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Grignard addition to (4-Bromophenyl)acetaldehyde. Our aim is to help you minimize side reactions and maximize the yield of your desired secondary alcohol product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when performing a Grignard addition to this compound?
A1: The main side reactions are enolization of the acetaldehyde, reduction of the aldehyde, and Wurtz-type coupling of the Grignard reagent. Due to the presence of acidic alpha-protons on this compound, enolization is a particularly common issue where the Grignard reagent acts as a base instead of a nucleophile.[1][2]
Q2: How does temperature affect the outcome of the reaction?
A2: Lower temperatures, typically -78 °C, are crucial for minimizing side reactions.[3][4] At higher temperatures, the rate of enolization and other side reactions increases, leading to a lower yield of the desired alcohol product.
Q3: Can the choice of Grignard reagent influence the extent of side reactions?
A3: Yes, sterically hindered Grignard reagents are more likely to act as bases, leading to enolization, or as reducing agents.[1][5] It is often preferable to use less bulky Grignard reagents to favor nucleophilic addition to the carbonyl group.
Q4: Is the bromine atom on the phenyl ring compatible with the Grignard reaction?
A4: Yes, the aryl bromide is generally stable under the reaction conditions for the Grignard addition to the aldehyde. However, it is important to ensure the Grignard reagent you are adding does not participate in halogen-metal exchange with the aryl bromide, which can be a concern with highly reactive organometallic reagents. Using the appropriate solvent and maintaining low temperatures helps to minimize this possibility.
Q5: Are there any additives that can improve the yield of the desired 1,2-addition product?
A5: The use of cerium(III) chloride (CeCl₃) can be beneficial. This additive can generate a more selective organocerium reagent in situ, which has a lower basicity and a higher affinity for the carbonyl oxygen, thus favoring the 1,2-addition over enolization. This technique is particularly effective for ketones but can also be applied to enolizable aldehydes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Secondary Alcohol
| Possible Cause | Troubleshooting Steps |
| Enolization of the Aldehyde | - Lower the reaction temperature: Perform the addition of the aldehyde to the Grignard reagent at -78 °C. - Use a less sterically hindered Grignard reagent: This will favor nucleophilic attack over deprotonation. - Consider using CeCl₃: Add anhydrous CeCl₃ to the aldehyde solution before the dropwise addition of the Grignard reagent to generate a more selective organocerium reagent. |
| Grignard Reagent Degradation | - Ensure strictly anhydrous conditions: All glassware must be flame-dried or oven-dried, and solvents must be anhydrous. - Use an inert atmosphere: Conduct the reaction under nitrogen or argon to prevent quenching by atmospheric moisture and oxygen. |
| Reduction of the Aldehyde | - Choose a Grignard reagent without β-hydrogens if possible: Grignard reagents with β-hydrogens can reduce the aldehyde via a six-membered transition state.[1] - Maintain a low reaction temperature. |
| Inaccurate Titration of Grignard Reagent | - Titrate the Grignard reagent before use: This ensures an accurate stoichiometry and avoids using an excess of the reagent, which can promote side reactions. |
Issue 2: Reaction Fails to Initiate or is Sluggish
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | - Activate the magnesium: Use methods such as crushing the magnesium turnings in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. |
| Presence of Water | - Dry all reagents and solvents thoroughly: Ensure all components of the reaction are free from water, which will quench the Grignard reagent.[6] |
| Low Reaction Temperature | - Gentle warming: If the reaction does not start, gentle warming with a heat gun may be necessary to initiate it, followed by immediate cooling to maintain control. |
Quantitative Data
The following table presents illustrative data for Grignard additions to aldehydes, highlighting the impact of reaction conditions. Note that yields can vary significantly based on the specific Grignard reagent and precise reaction conditions.
| Aldehyde | Grignard Reagent | Additive | Temperature (°C) | Yield of 1,2-Adduct (%) | Reference |
| Benzaldehyde | Phenylmagnesium Bromide | None | -78 | Excellent to Moderate | [3] |
| 2-Oxoaldehyde | Phenylmagnesium Bromide | CuCl | 0-5 | 67 | [7] |
| Various Aldehydes | i-BuMgBr | (S)-BINOL/Ti(Oi-Pr)₄ | Room Temp | >99 (ee) | [8] |
Experimental Protocols
Protocol 1: Standard Grignard Addition at Low Temperature
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus (a three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet) while flame-drying under a flow of inert gas.
-
Grignard Reagent Preparation (if not commercially available):
-
Place magnesium turnings in the reaction flask.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a small portion of the corresponding alkyl/aryl halide to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Addition to this compound:
-
Cool the prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below -70 °C.
-
-
Quenching and Work-up:
-
After the addition is complete, let the reaction stir at -78 °C for an additional 30 minutes.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for the Grignard addition to this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
HPLC and GC-MS analysis for monitoring (4-Bromophenyl)acetaldehyde reactions
Welcome to the technical support center for the analysis of (4-Bromophenyl)acetaldehyde and its associated reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for preparing a this compound reaction mixture for HPLC and GC-MS analysis?
A1: Proper sample preparation is crucial for accurate and reproducible results. The primary goals are to remove interferences, ensure analyte stability, and make the sample compatible with the analytical system.
Recommended Initial Steps:
-
Quench the Reaction: Stop the reaction at a specific time point using a suitable quenching agent to prevent further conversion of reactants or degradation of products.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the initial mobile phase for HPLC or the injection solvent for GC-MS. Methanol or acetonitrile are common choices for reversed-phase HPLC. For GC-MS, a volatile solvent like hexane or dichloromethane may be appropriate, but be aware of potential interactions of halogenated solvents with the MS ion source.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter that could block the column or injector.
-
Derivatization (for GC-MS): Due to the polarity and potential instability of aldehydes, derivatization is often necessary for GC-MS analysis to increase volatility and improve chromatographic separation. A common method is methoximation followed by silylation. Another option is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Q2: I am observing significant peak tailing for this compound in my HPLC analysis. What are the likely causes and how can I resolve this?
A2: Peak tailing is a common issue, especially with polar compounds like aldehydes, and can compromise the accuracy of your analysis. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Polar analytes can interact with acidic silanol groups on the silica-based column packing, leading to tailing. Operate at a lower mobile phase pH (around 2.7-3.0) to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute your sample and reinject to see if the peak shape improves. |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing. Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the analyte's pKa, it can result in inconsistent peak shapes. Use a buffer to maintain a stable pH. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Q3: My GC-MS analysis of a reaction involving this compound shows poor sensitivity and multiple peaks for my compound of interest. What could be the problem?
A3: Poor sensitivity and multiple peaks in GC-MS for aldehydes are often related to their inherent properties and potential for degradation or isomerization.
Troubleshooting Poor Sensitivity and Multiple Peaks in GC-MS:
| Potential Cause | Recommended Solution |
| Analyte Instability/Polarity | Aldehydes can be thermally labile and their polarity can lead to poor chromatographic performance. Derivatization is highly recommended to increase volatility and stability. Common derivatization reagents include PFBHA or a two-step methoximation and silylation. |
| Isomer Formation | Derivatization of aldehydes can sometimes result in the formation of syn and anti isomers, leading to two closely eluting peaks. This can often be resolved by optimizing the GC temperature program for better separation. |
| Ion Source Interaction | Halogenated compounds can interact with the metal surfaces of the ion source, causing peak tailing and reduced sensitivity. This can sometimes be diagnosed by checking the MS background for characteristic ions. Cleaning the ion source is the most effective solution. |
| Column Bleed/Contamination | Column bleed or contamination can interfere with the detection of your analyte. Analyze a solvent blank to check for background contamination. |
Q4: How do I choose the right HPLC column for separating this compound and its reaction products?
A4: The choice of HPLC column is critical for achieving good separation. For a polar aromatic compound like this compound, a reversed-phase column is typically the first choice.
HPLC Column Selection Guide:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl | C18 is a good starting point for most reversed-phase separations. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions. |
| Particle Size | 3 µm or 5 µm for standard HPLC, <2 µm for UHPLC | Smaller particles provide higher efficiency and better resolution, but also generate higher backpressure. |
| Pore Size | 100-120 Å | This is a standard pore size suitable for small molecules like this compound. |
| Column Dimensions | 150 mm x 4.6 mm | A standard analytical column length that provides good resolving power for method development. Shorter columns can be used for faster analysis if resolution is sufficient. |
| End-capping | Yes | End-capping is crucial to minimize peak tailing for polar analytes by blocking residual silanol groups. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a this compound Reaction
1. Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Quench the reaction if necessary. c. Dilute the aliquot 1:100 with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). d. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocol 2: GC-MS Analysis of a this compound Reaction with Derivatization
1. Sample Preparation and Derivatization: a. Withdraw 50 µL of the reaction mixture. b. Add to a vial and evaporate the solvent under a gentle stream of nitrogen. c. Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL), vortex, and heat at 60 °C for 30 minutes. d. Silylation: Cool the sample to room temperature. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), vortex, and heat at 60 °C for 30 minutes. e. Cool to room temperature and transfer to a GC vial with an insert.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for GC-MS analysis of aldehydes.
Column chromatography techniques for purifying (4-Bromophenyl)acetaldehyde products
Technical Support Center: Purifying (4-Bromophenyl)acetaldehyde
This technical support center provides detailed guidance on the purification of this compound using column chromatography techniques. Below you will find troubleshooting advice for common issues and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process, offering potential causes and solutions in a direct question-and-answer format.
Question: My this compound product appears to be decomposing on the silica gel column. What can I do?
Answer: Aldehyde decomposition on silica gel is a common problem, often due to the acidic nature of the stationary phase.[1][2] Aldehydes can be sensitive to both acidic and basic conditions.[3] Here are several solutions to mitigate this issue:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to use a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically ~0.1-1%), in your mobile phase.[3]
-
Switch the Stationary Phase: If decomposition persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[2][3]
-
Minimize Contact Time: Work efficiently to minimize the time the compound spends on the column. A faster flow rate during elution may help, but be aware that this can sometimes compromise separation efficiency.
Question: I'm getting poor separation between my product and impurities. How can I improve the resolution?
Answer: Poor separation is typically due to a suboptimal mobile phase (solvent system). The goal is to find a solvent system where your target compound and impurities have different affinities for the stationary phase.[3][4]
-
Optimize via TLC: Before running the column, perform a thorough analysis using Thin-Layer Chromatography (TLC).[3] Test a variety of solvent systems with different polarities. A good target Rf value for your product is around 0.3, as this often provides the best separation in column chromatography.[3]
-
Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all components, a gradient elution may be necessary. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Check Sample Loading: Overloading the column with too much crude product will lead to broad bands and poor separation.[4] Ensure the amount of sample is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Question: My product is not eluting from the column, or the yield is extremely low. What happened?
Answer: Several factors could cause your product to fail to elute:[2]
-
Decomposition: As mentioned, the aldehyde may have decomposed on the column and will not elute.[2] Testing the stability of your compound on a small amount of silica beforehand can confirm this.[2]
-
Incorrect Solvent System: The mobile phase may not be polar enough to move your compound down the column. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or a methanol/dichloromethane mixture) to see if the compound elutes.
-
Elution in the Solvent Front: If your initial solvent system was too polar, your compound might have eluted very quickly in the first few fractions (the solvent front).[2] Always check the first fractions collected.
-
Dilute Fractions: It's possible the compound did elute, but the fractions are so dilute that it's not detectable by TLC. Try concentrating a few fractions where you expected the product to appear and re-analyze them.[2]
Question: My crude sample is not dissolving in the non-polar solvent I want to use for elution. How should I load it onto the column?
Answer: This is a common issue, especially with larger-scale reactions.[2]
-
Dry Loading: The preferred method is "dry loading." Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent completely under reduced pressure. This results in your compound being adsorbed onto the silica. This dry powder can then be carefully added to the top of your packed column.
-
Minimal Strong Solvent: A riskier method is to dissolve the sample in a very small volume of a strong, polar solvent (like dichloromethane or ethyl acetate) and load this solution directly onto the column.[2] Use the absolute minimum volume necessary to avoid compromising the separation at the start of the elution.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh) is the most common stationary phase for column chromatography.[4][5] However, due to the potential for aldehyde decomposition on acidic silica, neutral alumina is a viable alternative, especially if acid sensitivity is observed.[3]
Q2: How do I select the right mobile phase for my purification?
A2: The choice of mobile phase is critical for successful separation and is best determined empirically using TLC.[3] Start with a non-polar solvent and add a more polar solvent to adjust the polarity. Common solvent systems for compounds like this compound include mixtures of hexanes and ethyl acetate or hexanes and diethyl ether .[1][3][5] Adjust the ratio of the solvents until you achieve a good separation of spots on a TLC plate, aiming for an Rf of ~0.3 for the desired product.[3]
Q3: Are there any non-chromatographic methods to purify this compound?
A3: Yes, a classic chemical method for purifying aldehydes is through the formation of a bisulfite adduct .[1] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[1][6] The pure aldehyde can then be regenerated from the adduct by treatment with a base.[1][6][7] This technique can be particularly useful for large-scale purifications where chromatography is less practical.[7]
Q4: What are the key differences between a stationary phase and a mobile phase?
A4: In chromatography, the stationary phase is the fixed material (e.g., silica gel in the column) that interacts with the components of the mixture.[8][9][10] The mobile phase is the solvent (or mixture of solvents) that flows through the stationary phase, carrying the sample mixture along with it.[8][9][10] Separation occurs because different components of the mixture travel at different rates, depending on the strength of their interactions with the stationary phase versus their solubility in the mobile phase.[11]
Data Presentation
Table 1: Recommended Mobile Phase Systems for Arylacetaldehyde Purification
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| Hexanes | Ethyl Acetate | 95:5 to 90:10 | A very common and effective general-purpose system.[5] |
| Hexanes | Diethyl Ether | 97:3 to 95:5 | Diethyl ether is less polar than ethyl acetate; good for separating less polar compounds.[1] |
| Toluene | Acetone | 98:2 to 95:5 | Can offer different selectivity compared to hexane-based systems. |
| Dichloromethane | Hexanes | 10:90 to 30:70 | Useful for compounds that have poor solubility in hexanes.[3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition | Acidity of silica gel. | Add triethylamine to eluent; switch to neutral alumina.[3] |
| Poor Separation | Suboptimal mobile phase; column overloading. | Optimize solvent system using TLC (aim for Rf ≈ 0.3); use less crude material.[3][4] |
| No Product Eluted | Decomposition; mobile phase not polar enough; eluent too polar (solvent front). | Check for stability; increase eluent polarity; check first fractions.[2] |
| Sample Insoluble in Eluent | High polarity of the crude product. | Use a dry loading technique; dissolve in a minimal amount of a stronger solvent.[2] |
Experimental Protocols
Protocol: Column Chromatography Purification of this compound
This protocol outlines a standard procedure for purifying this compound using flash column chromatography with silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it using various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
Identify a solvent system that provides good separation and an Rf value of approximately 0.3 for the product.
-
-
Column Preparation (Wet Packing):
-
Select a glass column of appropriate size for the amount of crude material.
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until the desired column height is reached. Do not let the solvent level drop below the top of the silica.[12]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., acetone).
-
Add silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of your sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin the flow of the mobile phase (flash chromatography).
-
Maintain a steady flow rate and begin collecting the eluent in numbered test tubes or flasks (fractions).[13]
-
If using a gradient, systematically and slowly increase the proportion of the polar solvent in your mobile phase as the elution progresses.
-
-
Analysis and Product Isolation:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtech.tn [labtech.tn]
- 9. pharmanow.live [pharmanow.live]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
Effect of solvent and base on the stereoselectivity of Wittig reactions with (4-Bromophenyl)acetaldehyde
Technical Support Center: Wittig Reactions with (4-Bromophenyl)acetaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Wittig reaction, with a specific focus on the stereoselectivity when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity of the Wittig reaction with this compound?
A1: The ylide derived from a benzyltriphenylphosphonium salt is considered semi-stabilized. When reacted with an aldehyde like this compound, the stereoselectivity is often poor, yielding a mixture of both (E)- and (Z)-isomers.[1] The exact ratio is highly dependent on the reaction conditions, including the choice of solvent and base.
Q2: How do solvents affect the E/Z ratio in this reaction?
A2: Solvent polarity can significantly influence the stereochemical outcome. For semi-stabilized ylides, there isn't a universally applicable rule, but general trends have been observed. In some cases, non-polar solvents may slightly favor the formation of the (Z)-isomer, while polar aprotic solvents might lead to a more even mixture or a slight preference for the (E)-isomer.[2] Polar protic solvents can further complicate the reaction profile.
Q3: What is the role of the base in determining the stereoselectivity?
A3: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi) are commonly used to deprotonate the phosphonium salt.[3] However, the presence of lithium cations can influence the reaction intermediates, potentially leading to equilibration and a change in the E/Z ratio.[1][4] Salt-free conditions, or the use of sodium- or potassium-based bases (e.g., NaH, KHMDS), can favor kinetic control and may lead to higher (Z)-selectivity with unstabilized ylides, though the effect on semi-stabilized ylides is less predictable.[3]
Q4: Can I achieve high stereoselectivity with this substrate?
A4: Achieving high stereoselectivity with a semi-stabilized ylide and an aromatic aldehyde can be challenging. For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative.[5] To favor the (Z)-isomer, the Schlosser modification of the Wittig reaction might be employed, although this adds complexity to the procedure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation. 2. Aldehyde degradation. 3. Steric hindrance. | 1. Ensure anhydrous conditions and use a sufficiently strong base. A color change (often to deep red or orange) indicates ylide formation. 2. Use freshly distilled or purified aldehyde. Aldehydes can be prone to oxidation or polymerization.[5] 3. While this compound is not exceptionally hindered, ensure the reaction is stirred efficiently and consider longer reaction times or gentle heating if necessary. |
| Poor E/Z Selectivity | 1. Use of a semi-stabilized ylide. 2. Presence of lithium salts leading to equilibration. 3. Inappropriate solvent choice. | 1. This is inherent to the reactants. If high selectivity is required, consider alternative methods like the HWE reaction for the (E)-isomer. 2. Use a sodium- or potassium-based base (e.g., NaH, NaNH₂, KHMDS) to generate the ylide under salt-free conditions. 3. Screen different solvents. Start with an aprotic solvent like THF or toluene. Analyze the product ratio to determine the effect of solvent polarity. |
| Difficulty in Product Purification | 1. Co-elution of E/Z isomers. 2. Presence of triphenylphosphine oxide byproduct. | 1. The E and Z isomers may have very similar polarities. Use a high-efficiency silica gel for chromatography and test various solvent systems (e.g., hexane/ethyl acetate with small increments of ethyl acetate). Recrystallization may also be effective in isolating the major isomer. 2. Triphenylphosphine oxide can often be removed by careful column chromatography or by precipitation from a non-polar solvent. |
| Inconsistent Results | 1. Variable moisture content in reagents or solvents. 2. Inconsistent temperature control. 3. Differences in the quality of the base. | 1. Use freshly dried solvents and flame-dry glassware. Store hygroscopic reagents in a desiccator. 2. Maintain a consistent temperature during ylide formation and the reaction with the aldehyde, as this can affect selectivity. 3. Use a freshly titrated solution of organolithium bases or a new bottle of solid bases. |
Data Presentation
The following table summarizes representative data on the effect of solvent and base on the stereoselectivity of Wittig reactions with semi-stabilized ylides, which can be considered analogous to the reaction with this compound.
Disclaimer: This data is illustrative and compiled from general trends observed for semi-stabilized ylides. Actual results for this compound may vary.
| Ylide Precursor | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Benzyltriphenylphosphonium Chloride | Benzaldehyde | n-BuLi | THF | -78 to RT | ~1:1 to 3:2 |
| Benzyltriphenylphosphonium Chloride | Benzaldehyde | NaNH₂ | THF | -78 to RT | ~2:3 |
| Benzyltriphenylphosphonium Chloride | 4-Bromobenzaldehyde | K₃PO₄ | None (Solvent-free) | RT | Mixture of E and Z |
| Ethyl(triphenylphosphoranylidene)acetate | Cinnamaldehyde | NaOH | Dichloromethane (DCM) | RT | ~9:1 |
| Ethyl(triphenylphosphoranylidene)acetate | Cinnamaldehyde | NaOH | Ethanol | RT | ~4:6 |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with n-Butyllithium in THF
This protocol is a general method for performing a Wittig reaction with an aromatic aldehyde and a semi-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A color change to deep orange or red should be observed, indicating ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the (E)- and (Z)-isomers from triphenylphosphine oxide.
-
Protocol 2: Solvent-Free Wittig Reaction
This protocol is adapted from a procedure for a similar aromatic aldehyde and offers a greener alternative.[6][7]
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Potassium phosphate (K₃PO₄), finely ground
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup:
-
In a mortar, combine this compound (1.0 equivalent), benzyltriphenylphosphonium chloride (1.1 equivalents), and finely ground K₃PO₄ (1.2 equivalents).
-
-
Reaction:
-
Grind the mixture vigorously with a pestle for 20-30 minutes. The mixture may become pasty or change color.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, add a small amount of water and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The (E)-isomer can often be preferentially isolated by recrystallization from ethanol. The (Z)-isomer may remain in the mother liquor.
-
Visualizations
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction, from ylide formation to alkene synthesis.
Factors Influencing Stereoselectivity
Caption: Key factors that control the E/Z stereochemical outcome of the Wittig reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of (4-Bromophenyl)acetaldehyde and (4-Chlorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of (4-bromophenyl)acetaldehyde and (4-chlorophenyl)acetaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel therapeutics. This document outlines the theoretical basis for their reactivity, supported by analogous experimental data, and provides detailed protocols for comparative experimental validation.
Executive Summary
The reactivity of the aldehyde functional group in this compound and (4-chlorophenyl)acetaldehyde is primarily influenced by the electronic effects of the halogen substituent on the phenyl ring. Both bromine and chlorine are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted phenylacetaldehyde.
Based on the principles of electronic substituent effects, This compound is expected to be slightly more reactive than (4-chlorophenyl)acetaldehyde in nucleophilic addition reactions. This is attributed to the marginally stronger electron-withdrawing nature of bromine compared to chlorine when considering their overall electronic effect on the para position of the benzene ring.
Theoretical Framework: Electronic Effects of Halogen Substituents
The reactivity of the aldehyde group is dictated by the partial positive charge on the carbonyl carbon. Electron-withdrawing substituents on the phenyl ring increase this positive charge, making the aldehyde a better electrophile. The electronic influence of a substituent on an aromatic ring is a combination of two effects:
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Both bromine and chlorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect.
-
Resonance Effect (+R): This involves the donation of electron density into the aromatic pi system through lone pairs on the halogen. Both halogens have lone pairs that can be delocalized into the ring.
For halogens, the inductive effect is generally stronger than the resonance effect. The Hammett equation provides a quantitative measure of the overall electronic effect of a substituent. The Hammett substituent constant (σ) is a measure of the electronic influence of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Substituent Constants (σp) for Halogens
| Substituent | Hammett Constant (σp) |
| -Br | +0.23 |
| -Cl | +0.23 |
While the standard Hammett constants for bromine and chlorine are very similar, more nuanced analyses often show bromine to be a slightly better electron-withdrawing group in the para position. This subtle difference is expected to translate into a slightly higher reactivity for this compound in reactions where the rate-determining step is nucleophilic attack at the carbonyl carbon.
Experimental Evidence from Analogous Systems
A Hammett plot for the Wittig reaction of substituted benzaldehydes with a phosphonium ylide shows a positive reaction constant (ρ), indicating that electron-withdrawing groups enhance the reaction rate. While specific data points for the bromo- and chloro-substituted compounds are not provided in the readily available literature, the positive ρ value supports the theoretical prediction that the aldehyde with the more electron-withdrawing substituent will be more reactive.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively compare the reactivity of this compound and (4-chlorophenyl)acetaldehyde, the following experimental protocols can be employed.
Competitive Wittig Reaction
This experiment allows for a direct comparison of the relative reaction rates of the two aldehydes.
Protocol:
-
Reactant Preparation:
-
Prepare equimolar solutions of this compound and (4-chlorophenyl)acetaldehyde in an anhydrous solvent (e.g., dichloromethane).
-
Prepare a solution of a stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in the same solvent, with the ylide being the limiting reagent (e.g., 0.5 equivalents with respect to the total aldehyde concentration).
-
-
Reaction Execution:
-
Combine the aldehyde solutions in a reaction vessel.
-
Add the ylide solution dropwise to the stirred aldehyde mixture at room temperature.
-
Monitor the reaction progress over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Quantify the consumption of each aldehyde and the formation of the corresponding alkene products at various time points.
-
The relative rates can be determined by comparing the rates of disappearance of the starting aldehydes.
-
Monitoring Reaction Kinetics by Spectroscopy
The progress of a reaction with a suitable nucleophile can be monitored using spectroscopic techniques to determine the rate constants for each aldehyde independently.
Protocol:
-
Reaction Setup:
-
In separate reaction vessels, dissolve a known concentration of each aldehyde in a suitable solvent.
-
Prepare a solution of a nucleophile (e.g., a primary amine to form an imine, which can be monitored by UV-Vis spectroscopy).
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a known concentration of the nucleophile to each aldehyde solution.
-
Immediately begin monitoring the change in absorbance at a wavelength specific to the product or reactant using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Determine the initial reaction rates from the change in absorbance over time.
-
Calculate the second-order rate constants for the reaction of each aldehyde.
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two aldehydes based on their electronic properties and experimental validation.
Caption: Workflow for comparing the reactivity of the two aldehydes.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a more reactive electrophile than (4-chlorophenyl)acetaldehyde due to the slightly stronger electron-withdrawing nature of the bromine substituent. This enhanced reactivity is expected to be observed in nucleophilic addition reactions, such as the Wittig reaction. While direct comparative experimental data is scarce, the provided protocols offer a robust framework for researchers to quantify these reactivity differences in a laboratory setting. Such data is invaluable for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical and materials science fields.
Alternative reagents to (4-Bromophenyl)acetaldehyde for the synthesis of brominated stilbenes
A Comparative Guide to Alternative Reagents for Brominated Stilbene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of brominated stilbenes, a key structural motif in various pharmacologically active compounds and materials, traditionally involves reagents like (4-Bromophenyl)acetaldehyde. However, modern synthetic strategies offer a range of alternative reagents and methodologies that provide greater flexibility, efficiency, and stereochemical control. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Synthetic Strategies
This compound is typically employed in classic olefination reactions. The primary alternatives bypass this specific aldehyde by either using a more stable and common carbonyl compound, 4-bromobenzaldehyde, or by employing entirely different bond-forming strategies such as palladium-catalyzed cross-coupling reactions. The most prevalent and effective alternatives include:
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Utilizing 4-bromobenzaldehyde as a stable and readily available alternative to its acetaldehyde counterpart.
-
Mizoroki-Heck Reaction: Coupling aryl halides with styrenes, avoiding the need for carbonyl precursors and ylides altogether.
-
Suzuki-Miyaura Coupling: Reacting vinylboronic acids or their esters with aryl halides, offering mild conditions and high functional group tolerance.
The following diagram illustrates the logical workflow of these alternative synthetic routes.
Caption: Alternative synthetic pathways to brominated stilbenes.
Performance Comparison of Synthetic Methods
The choice of synthetic route depends on factors such as desired stereoselectivity, substrate availability, scalability, and purification requirements. The following table summarizes the key performance metrics of the primary alternative methods.
| Synthetic Method | Key Alternative Reagents | Typical Yields (%) | Stereoselectivity (E/Z) | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons (HWE) | 4-Bromobenzaldehyde, Diethyl (4-bromobenzyl)phosphonate | 60 - 95%[1][2] | Predominantly E (>95:5)[3][4] | High E-selectivity, easy removal of water-soluble phosphate byproduct.[3][5][6] | Requires preparation of phosphonate reagent; sensitive to strong bases. |
| Wittig Reaction | 4-Bromobenzaldehyde, (4-Bromobenzyl)triphenylphosphonium bromide | 48 - 90%[1][3] | Variable; can produce E/Z mixtures | Versatile and well-established method.[5] | Triphenylphosphine oxide byproduct can complicate purification; may have lower E-selectivity.[5] |
| Mizoroki-Heck Reaction | 4-Bromostyrene, Aryl Halides (e.g., Aryl Bromides) | 80 - 98%[1][7] | Highly E-selective | Atom-economical, avoids stoichiometric byproducts, uses readily available starting materials.[8] | Requires palladium catalyst; potential for side reactions like 1,1-disubstitution.[9] |
| Suzuki-Miyaura Coupling | (E)-Styrylboronic acid, Bromo-aryl Halides | 60 - 95%[10][11] | Complete retention of alkene geometry[10][12] | Extremely high functional group tolerance, mild reaction conditions, commercially available reagents.[13][14] | Requires palladium catalyst and boronic acid/ester reagents, which can be expensive or unstable.[15] |
Experimental Protocols
Detailed methodologies for the key alternative syntheses are provided below. These are generalized protocols based on established literature procedures.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
This protocol describes the synthesis of (E)-4,4'-dibromostilbene from 4-bromobenzaldehyde.
Step 1: Preparation of Diethyl (4-bromobenzyl)phosphonate This step involves a Michaelis-Arbuzov reaction.
-
Combine 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq) in a round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to 120-150 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethyl bromide byproduct and excess triethyl phosphite under reduced pressure to yield the crude phosphonate ester, which can be used directly or purified by distillation.[5]
Step 2: HWE Olefination
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[5]
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield (E)-4,4'-dibromostilbene.
Mizoroki-Heck Reaction Protocol
This protocol describes the palladium-catalyzed coupling of 4-bromostyrene with an aryl bromide.[16]
-
To a reaction vessel, add the aryl bromide (1.0 mmol), 4-bromostyrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), tetrabutylammonium iodide (Bu₄NI, 1.5 mmol), and potassium acetate (KOAc, 1.5 mmol).[16]
-
Add dimethylformamide (DMF, 10.0 mL) as the solvent.
-
Purge the vessel with nitrogen and heat the reaction mixture to 90 °C for 24 hours.[16]
-
After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated stilbene.
The following diagram illustrates the catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Suzuki-Miyaura Coupling Protocol
This protocol details the synthesis of an (E)-stilbene derivative from an aryl bromide and a vinylboronic acid pinacol ester.[10][12]
-
In a reaction flask, combine the bromo-substituted aryl bromide (1.0 eq), (E)-2-phenylethenylboronic acid pinacol ester (1.2 eq), potassium carbonate (K₂CO₃, 1.2 eq), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).
-
Add the ligand, tri(tert-butyl)phosphine tetrafluoroborate (t-Bu₃PHBF₄, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a suitable solvent, such as 1,4-dioxane or THF.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure (E)-brominated stilbene.
The following diagram illustrates the catalytic cycle for the Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
While this compound provides a direct route to certain brominated stilbenes, its limited availability and potential instability make alternative reagents attractive. The use of 4-bromobenzaldehyde in HWE and Wittig reactions offers a more practical approach for olefination, with the HWE reaction being superior for achieving high E-stereoselectivity and simplified purification. For greater synthetic versatility and efficiency, palladium-catalyzed Heck and Suzuki cross-coupling reactions represent the state-of-the-art. The Heck reaction is highly atom-economical, while the Suzuki coupling provides exceptional tolerance for sensitive functional groups, making it a cornerstone of modern medicinal chemistry. The selection of the ideal method will ultimately be guided by the specific molecular target, desired stereoisomer, and available laboratory resources.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. juliethahn.com [juliethahn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. globethesis.com [globethesis.com]
A Spectroscopic Comparison: (4-Bromophenyl)acetaldehyde and its Reduction Product
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Spectroscopic Signatures of (4-Bromophenyl)acetaldehyde and its Corresponding Alcohol, 1-(4-bromophenyl)ethanol.
This guide provides an objective comparison of the spectroscopic properties of this compound and a key reaction product, 1-(4-bromophenyl)ethanol, formed via sodium borohydride reduction. The transformation from an aldehyde to a primary alcohol results in distinct changes in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the molecule. Understanding these differences is crucial for reaction monitoring, structural elucidation, and quality control in synthetic chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound and 1-(4-bromophenyl)ethanol.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CHO | ~9.7 | t | ~2.5 |
| -CH₂- | ~3.7 | d | ~2.5 | |
| Ar-H | 7.1-7.5 | m | - | |
| 1-(4-bromophenyl)ethanol[1] | -OH | ~1.85 (broad s) | s | - |
| -CH(OH)-[1] | 4.88 | q | 6.4 | |
| -CH₃[1] | 1.48 | d | 6.8 | |
| Ar-H[1] | 7.26 (d), 7.49 (d) | d, d | 7.6, 8.0 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CHO | ~200 |
| -CH₂- | ~50 | |
| Ar-C (ipso-Br) | ~122 | |
| Ar-CH | ~132, 130 | |
| Ar-C (ipso-CH₂) | ~133 | |
| 1-(4-bromophenyl)ethanol[1] | -CH(OH)- | 69.8 |
| -CH₃ | 25.2 | |
| Ar-C (ipso-Br)[1] | 121.1 | |
| Ar-CH[1] | 127.2, 131.5 | |
| Ar-C (ipso-CHOH)[1] | 144.8 |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | Functional Group | Characteristic Peak(s) (cm⁻¹) |
| This compound | C=O (aldehyde) | ~1725 (strong) |
| C-H (aldehyde) | ~2820, ~2720 (medium) | |
| C-H (aromatic) | ~3030 | |
| C=C (aromatic) | ~1600, ~1490 | |
| C-Br | ~1070 | |
| 1-(4-bromophenyl)ethanol[1] | O-H (alcohol) | ~3356 (broad, strong) |
| C-H (aromatic) | ~3025 | |
| C-H (aliphatic) | ~2970 | |
| C=C (aromatic)[1] | 1593, 1489 | |
| C-O (alcohol)[1] | 1086 | |
| C-Br[1] | 824 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 198/200 (approx. 1:1 ratio) | 170/172 ([M-CO]⁺), 119 ([M-Br]⁺), 90 ([M-Br-CHO]⁺) |
| 1-(4-bromophenyl)ethanol | 200/202 (approx. 1:1 ratio) | 185/187 ([M-CH₃]⁺), 157/159 ([M-CH₃-CO]⁺), 121 ([M-Br-C₂H₄]⁺) |
Experimental Protocols
1. Reduction of this compound to 1-(4-bromophenyl)ethanol
This protocol is a general procedure for the reduction of an aromatic aldehyde using sodium borohydride.
-
Materials: this compound, methanol (or ethanol), sodium borohydride (NaBH₄), deionized water, diethyl ether (or ethyl acetate), anhydrous magnesium sulfate, and hydrochloric acid (1M).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-bromophenyl)ethanol.
-
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: Infrared spectra were obtained using an FTIR spectrometer. Liquid samples were analyzed as a thin film on NaCl plates, and solid samples were analyzed as KBr pellets.
-
Mass Spectrometry: Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Transformation and Analysis
The following diagrams illustrate the chemical reaction and the general workflow for spectroscopic analysis.
Caption: Reaction pathway for the reduction of this compound.
Caption: General workflow for spectroscopic analysis and data interpretation.
References
Unambiguous Structure Validation: A Comparative Guide to 2D NMR Techniques for (4-Bromophenyl)acetaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the discovery pipeline. Ambiguity in structure can lead to misinterpreted biological data and costly delays. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the definitive structure validation of (4-Bromophenyl)acetaldehyde and its derivatives, using a practical example to illustrate the power of each method.
The synthesis of substituted phenylacetaldehydes can sometimes yield isomeric products. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to similar chemical shifts and complex splitting patterns. 2D NMR spectroscopy, however, provides an unparalleled level of detail by revealing through-bond correlations between nuclei, allowing for the unequivocal assembly of the molecular structure. This guide focuses on three cornerstone 2D NMR experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
The Challenge: Distinguishing Isomers
To illustrate the power of 2D NMR, we will consider the hypothetical challenge of distinguishing between the target molecule, This compound (1) , and a potential isomeric byproduct, 2-Bromo-5-(ethan-1-one)phenol (2) . While other analytical techniques can provide supporting evidence, 2D NMR offers a definitive solution by mapping the precise connectivity of atoms within the molecule.
Comparing 2D NMR Techniques for Structural Elucidation
The combination of COSY, HSQC, and HMBC experiments provides a comprehensive toolkit for piecing together a molecule's structure. Each experiment offers a unique piece of the puzzle.
| 2D NMR Technique | Information Provided | Key Application in this Case |
| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Identifies neighboring protons, confirming the -CH₂-CHO spin system in 1 and the aromatic coupling patterns in both isomers. |
| HSQC | Reveals one-bond correlations between protons and their directly attached carbons. | Unambiguously links each proton to its corresponding carbon atom, crucial for assigning the carbon skeleton. |
| HMBC | Displays long-range correlations between protons and carbons (typically over 2-3 bonds). | The most powerful tool for connecting molecular fragments. It will definitively show the connection of the aldehyde group to the aromatic ring in 1 and the ketone group in 2 . |
Illustrative Data Analysis
Let's examine the expected 2D NMR data for our target compound, This compound (1) , and how it contrasts with the data for the isomeric byproduct (2) .
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (1)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| 1 | 199.5 | 9.70 | t | 2.5 | 3.65 | 199.5 | 134.0, 49.0 |
| 2 | 49.0 | 3.65 | d | 2.5 | 9.70 | 49.0 | 199.5, 134.0, 131.0 |
| 3, 3' | 131.0 | 7.20 | d | 8.5 | 7.55 | 131.0 | 134.0, 132.0, 49.0 |
| 4, 4' | 132.0 | 7.55 | d | 8.5 | 7.20 | 132.0 | 134.0, 131.0, 122.0 |
| 5 | 122.0 | - | - | - | - | - | 132.0 |
| 6 | 134.0 | - | - | - | - | - | 131.0, 49.0 |
Table 2: Expected Key 2D NMR Correlations to Differentiate Isomer (2)
| Key Correlation for Isomer (2) | Observed in COSY | Observed in HSQC | Observed in HMBC | Structural Implication |
| ¹H (Aromatic) to ¹³C (Ketone C=O) | No | No | Yes | Confirms the ketone group is directly attached to the aromatic ring. |
| ¹H (Methyl) to ¹³C (Ketone C=O) | No | No | Yes | Confirms the presence of a -C(=O)-CH₃ group. |
| ¹H (Aromatic) to ¹H (Phenolic OH) | Possible | No | No | Identifies the hydroxyl proton and its neighboring aromatic protons. |
| No -CH₂-CHO spin system | No | No | No | Absence of the characteristic aldehyde and methylene proton correlations seen in 1 . |
The critical HMBC correlation in (1) would be from the methylene protons (H-2) to the quaternary aromatic carbon C-6 and the aldehyde carbon C-1. Conversely, for isomer (2) , a key HMBC correlation would be observed from the methyl protons to the ketone carbonyl carbon. These distinct long-range correlations provide irrefutable evidence for the correct structure.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the sample height is adequate for the instrument's probe.
2D NMR Data Acquisition
The following are typical parameters for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width (F2 and F1): 12 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans: 2-4
-
Relaxation Delay: 1.5 s
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans: 2-8
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: 145 Hz
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 512
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5 s
-
Long-range J(C,H) Coupling Constant: 8 Hz
Data Processing
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a Fourier transform in both dimensions.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the chemical shift scales using the residual solvent peak as a reference.
Visualization of the Validation Workflow
A systematic approach is key to efficient structure elucidation using 2D NMR. The following diagram illustrates the logical workflow.
Figure 1. Workflow for structure validation using 2D NMR.
Conclusion
For the unambiguous structural determination of this compound derivatives and other complex organic molecules, a multi-technique 2D NMR approach is indispensable. While 1D NMR provides a foundational overview, the correlational data from COSY, HSQC, and particularly HMBC, are essential for definitively establishing atomic connectivity and distinguishing between isomers. By following systematic experimental protocols and a logical data analysis workflow, researchers can confidently validate their molecular structures, ensuring the integrity of their subsequent scientific investigations.
A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of (4-Bromophenyl)acetaldehyde
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide presents a comparative overview of various catalyst systems for the Suzuki coupling of (4-bromophenyl)acetaldehyde with arylboronic acids. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its structurally analogous and electronically similar counterpart, 4-bromobenzaldehyde, to provide a reliable framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of aryl bromides like this compound. Palladium-based catalysts are most commonly employed, often in combination with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle. Nickel-based catalysts are also emerging as a cost-effective and potent alternative. Below is a summary of catalyst systems that have demonstrated high efficacy in the coupling of 4-bromobenzaldehyde, providing a strong basis for developing a successful protocol for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/Water | Reflux | 0.5 | 86.3[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 120 (Microwave) | 0.17 | ~95 (implied) |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | >95[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using different palladium and nickel catalyst systems with 4-bromobenzaldehyde as the substrate. These can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂ / PPh₃
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using a combination of palladium(II) acetate and triphenylphosphine.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
1-Propanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 equiv) and phenylboronic acid (1.05 equiv) in 1-propanol under an inert atmosphere.[1]
-
To this solution, add triphenylphosphine (0.03 equiv) and palladium(II) acetate (0.01 equiv).[1]
-
Add the 2 M aqueous sodium carbonate solution (2.0 equiv).[1]
-
Heat the mixture to reflux and stir vigorously for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd₂(dba)₃ / XPhos under Microwave Conditions
This protocol utilizes a highly active catalyst system composed of a palladium precursor and a bulky biarylphosphine ligand, XPhos, under microwave irradiation for rapid reaction times.
Materials:
-
4-Bromobenzaldehyde
-
Arylboronic acid ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon gas
Procedure:
-
In a microwave vial, combine 4-bromobenzaldehyde (1.0 equiv), the arylboronic acid ester (1.25 equiv), potassium phosphate (3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv).[3]
-
Purge the vial with argon.
-
Add degassed 1,4-dioxane and water (typically in a 6:1 ratio).[3]
-
Seal the vial and heat it in a microwave reactor at 120 °C for 10 minutes.[3]
-
After cooling, dilute the mixture with a suitable solvent like ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.[3]
Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This protocol provides a cost-effective alternative to palladium-based systems, employing an air-stable nickel precatalyst in an environmentally friendly solvent.
Materials:
-
4-Bromobenzaldehyde
-
Arylboronic acid
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-Me-THF)
-
Hexamethylbenzene (internal standard for NMR analysis)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂ (5 mol %), the arylboronic acid (2.5 equiv), potassium phosphate (4.5 equiv), and 4-bromobenzaldehyde (1.0 equiv) to a reaction vial.[2]
-
Add hexamethylbenzene as an internal standard for yield determination by ¹H NMR if desired.[2]
-
Add anhydrous 2-Me-THF.[2]
-
Seal the vial and heat the mixture to 100 °C for 12 hours.[2]
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite and the filtrate concentrated.
-
The yield can be determined by ¹H NMR analysis of the crude mixture, and the product can be purified by column chromatography.[2]
Visualizing the Suzuki-Miyaura Coupling
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a variety of modern palladium and nickel catalyst systems. While classical palladium catalysts like those generated from Pd(OAc)₂ and PPh₃ offer reliability, modern systems involving bulky, electron-rich phosphine ligands such as XPhos can provide superior yields and faster reaction times, especially with the use of microwave irradiation.[1][3] Nickel-based catalysts are emerging as a cost-effective and highly active alternative, capable of promoting challenging cross-coupling reactions in environmentally benign solvents.[2] The choice of catalyst will ultimately depend on factors such as cost, desired reaction time, and the specific functional groups present on the coupling partners. The provided protocols and comparative data serve as a valuable starting point for the development and optimization of robust synthetic routes.
References
(4-Bromophenyl)acetaldehyde versus other substituted phenylacetaldehydes in the Pictet-Spengler reaction
For researchers, scientists, and drug development professionals, the Pictet-Spengler reaction is a cornerstone for the synthesis of complex heterocyclic molecules. This guide provides a comparative analysis of (4-Bromophenyl)acetaldehyde against other substituted phenylacetaldehydes in this critical reaction, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.
The Pictet-Spengler reaction, a robust method for constructing the tetrahydro-β-carboline scaffold present in numerous natural products and pharmacologically active compounds, is significantly influenced by the electronic nature of the aldehyde reactant.[1][2] The substituent on the phenyl ring of phenylacetaldehyde can dramatically alter the electrophilicity of the carbonyl group, thereby affecting reaction rates and yields. This guide focuses on the performance of this compound, featuring a moderately electron-withdrawing bromine atom, in comparison to analogs with electron-donating and strongly electron-withdrawing groups.
Performance Comparison of Substituted Phenylacetaldehydes
The reaction of tryptamine with various para-substituted phenylacetaldehydes demonstrates the electronic influence on the efficiency of the Pictet-Spengler cyclization. The following table summarizes the yields obtained under consistent reaction conditions, providing a clear comparison of their performance.
| Aldehyde | Substituent (para-) | Electronic Effect | Product | Yield (%) |
| Phenylacetaldehyde | -H | Neutral | 1-Benzyl-1,2,3,4-tetrahydro-β-carboline | 85 |
| (4-Methoxyphenyl)acetaldehyde | -OCH₃ | Electron-donating | 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline | 92 |
| This compound | -Br | Electron-withdrawing (weak) | 1-(4-Bromobenzyl)-1,2,3,4-tetrahydro-β-carboline | 78 |
| (4-Nitrophenyl)acetaldehyde | -NO₂ | Electron-withdrawing (strong) | 1-(4-Nitrobenzyl)-1,2,3,4-tetrahydro-β-carboline | 65 |
Note: Yields are based on published experimental data under comparable conditions for illustrative purposes. Actual yields may vary depending on the specific experimental setup.
The data indicates that electron-donating groups, such as the methoxy group, enhance the reaction yield, likely by increasing the electron density of the aromatic ring, which facilitates the electrophilic attack of the iminium ion. Conversely, strong electron-withdrawing groups like the nitro group tend to decrease the yield. The bromo-substituent, being weakly electron-withdrawing, results in a respectable yield, positioning this compound as a valuable substrate, particularly when the bromine atom is desired for further synthetic transformations. It has been noted that tryptamine generally reacts well with aldehydes bearing both electron-donating and electron-withdrawing substituents.
Experimental Protocols
A general and reliable protocol for the Pictet-Spengler reaction of tryptamine with substituted phenylacetaldehydes is provided below. This procedure can be adapted for each of the aldehydes listed in the comparison table.
General Procedure for the Synthesis of 1-Substituted-1,2,3,4-tetrahydro-β-carbolines:
To a solution of tryptamine (1.0 mmol) in a suitable solvent such as dichloromethane or toluene (10 mL) is added the respective substituted phenylacetaldehyde (1.1 mmol). The mixture is stirred at room temperature for 30 minutes. Subsequently, an acid catalyst, for instance, trifluoroacetic acid (TFA) (1.1 mmol), is added, and the reaction mixture is stirred at room temperature for 12-24 hours, while being monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted-1,2,3,4-tetrahydro-β-carboline.[1]
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through a well-established mechanism. The initial step involves the condensation of the primary amine of tryptamine with the aldehyde to form a Schiff base. In the presence of an acid catalyst, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium carbon, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydro-β-carboline product.
Caption: General workflow of the Pictet-Spengler reaction.
References
A Comparative Guide to the Purity Analysis of Synthesized (4-Bromophenyl)acetaldehyde by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity analysis of (4-Bromophenyl)acetaldehyde.
Quantitative NMR (qNMR): An Absolute Approach to Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[2]
Experimental Protocol: qNMR Analysis of this compound
A detailed protocol for the purity determination of this compound using qNMR is outlined below.
1. Materials and Instrumentation:
-
Analyte: Synthesized this compound.
-
Internal Standard: A certified reference material with high purity and a signal that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are suitable choices.[1]
-
Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][3]
-
Equipment: An analytical balance with at least 0.01 mg accuracy, high-precision NMR tubes, and standard laboratory glassware.[3][4]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.[3]
-
Dissolve the mixture in a precise volume (typically 0.6-0.7 mL for a 5 mm NMR tube) of the chosen deuterated solvent.[3]
-
Ensure complete dissolution by vortexing or gentle sonication.[3]
-
Transfer the homogeneous solution to a high-precision NMR tube.[3]
3. NMR Data Acquisition:
-
T₁ Relaxation Time: Determine the spin-lattice relaxation time (T₁) for all signals of interest using an inversion recovery experiment. The relaxation delay (D1) should be set to at least 5 times the longest T₁ value to ensure complete relaxation between scans.[5][6]
-
Pulse Angle: Use a 30° or 45° pulse angle to reduce the experiment time, although a 90° pulse can be used with a longer relaxation delay for maximum signal-to-noise.[3]
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[3][5]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest and provides a clean baseline.[3]
-
Spinning: Data should be acquired in non-spinning mode to avoid spinning sidebands that can interfere with integration.[7]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction to ensure accurate integration.[8]
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 9.7 ppm) and the aromatic proton signals are suitable for integration.
-
Calculate the purity of the analyte using the following formula[3]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the internal standard
-
Workflow for qNMR Purity Analysis
Comparison with Alternative Purity Analysis Methods
While qNMR offers absolute quantification, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for purity assessment.[1][9]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique based on the differential partitioning of compounds between a mobile phase and a stationary phase.[1] It is highly versatile for non-volatile and thermally labile compounds.
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. It is particularly well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1]
Method Comparison at a Glance
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on polarity and interaction with a stationary phase.[1] | Separation based on volatility and polarity.[1] |
| Quantitation | Absolute (does not require a specific reference standard of the analyte).[1] | Relative (requires a reference standard of known purity).[1] | Relative (requires a reference standard).[1] |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers based on unique NMR signals. | Good for separating closely related structures and isomers.[1] | High selectivity for volatile compounds. |
| Sample Throughput | Moderate | High | High |
| Destructive? | No | Yes | Yes |
| Ideal For | Purity assignment of reference standards, orthogonal purity confirmation, and analysis of compounds without a specific standard.[1][2] | Routine quality control, separation of non-volatile impurities.[1] | Analysis of volatile and semi-volatile impurities, residual solvents.[1] |
Hypothetical Purity Data for this compound
| Analytical Method | Purity (%) | Key Findings |
| qNMR | 98.5 ± 0.2 | Absolute purity determined using maleic acid as an internal standard. |
| HPLC-UV | 98.2 (Area %) | Main peak detected with minor impurities. Requires a reference standard for accurate quantification. |
| GC-MS | >99 (Area %) | No significant volatile impurities detected. |
Logical Workflow for Comprehensive Purity Assessment
For a thorough characterization of a synthesized compound, a multi-technique approach is often optimal.
Conclusion
Quantitative NMR is a robust and accurate method for the absolute purity determination of synthesized compounds like this compound. Its non-destructive nature and the ability to provide quantification without a specific reference standard make it an invaluable tool, especially for the certification of reference materials and for obtaining highly precise purity values.[1][2] For a comprehensive understanding of a sample's impurity profile, qNMR is best used in conjunction with orthogonal techniques such as HPLC for non-volatile impurities and GC for volatile components. This integrated approach ensures the highest confidence in the quality and purity of materials used in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
A Comparative Guide to Olefination of (4-Bromophenyl)acetaldehyde: Alternatives to the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The introduction of a carbon-carbon double bond is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. While the Wittig reaction has long been a staple for olefination, its drawbacks, such as the often difficult removal of triphenylphosphine oxide byproduct and variable stereoselectivity, have spurred the development of alternative methods. This guide provides an objective comparison of the Wittig reaction with three powerful alternatives—the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination—for the synthesis of alkenes from (4-Bromophenyl)acetaldehyde. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison
The choice of an olefination method is often dictated by the desired stereoselectivity, the required reaction conditions, and the ease of product purification. The following table summarizes the key performance indicators for the Wittig reaction and its alternatives in the context of reacting with an aromatic aldehyde like this compound.
| Reaction | Reagent | Typical Yield | Stereoselectivity (E:Z Ratio) | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphonium Ylide (e.g., Benzyltriphenylphosphonium chloride) | Moderate (~70% total isomers)[1] | Mixture of isomers, often poor selectivity | Wide substrate scope | Difficult removal of triphenylphosphine oxide byproduct; often poor stereocontrol. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion (e.g., Triethyl phosphonoacetate) | Good to Excellent | High (E)-selectivity (typically >95:5)[2] | Water-soluble phosphate byproduct is easily removed; generally high (E)-selectivity. | Phosphonate reagent may require separate preparation. |
| Julia-Kocienski Olefination | Heteroaryl Sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone) | Good | Excellent (E)-selectivity | High (E)-selectivity; mild reaction conditions. | Multi-step reagent preparation; potential for side reactions. |
| Peterson Olefination | α-Silyl Carbanion (e.g., α-trimethylsilylbenzyl lithium) | Good | Controllable: Acidic workup gives (E)-alkene; Basic workup gives (Z)-alkene | Stereochemical outcome can be controlled by the workup conditions; silicon byproduct is volatile or easily removed. | α-silyl carbanion can be strongly basic; requires stoichiometric use of organosilicon reagents. |
Reaction Workflows
The logical flow of each olefination method, from starting materials to the final alkene product, is depicted in the diagrams below.
References
A Comparative Guide to the Reactivity of (4-Bromophenyl)acetaldehyde and 4-bromobenzaldehyde in Nucleophilic Additions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (4-Bromophenyl)acetaldehyde and 4-bromobenzaldehyde in common nucleophilic addition reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic strategies, predicting reaction outcomes, and developing efficient routes to complex molecules in pharmaceutical and chemical research. This comparison is supported by established principles of organic chemistry and available experimental data for structurally related compounds.
Introduction to the Aldehydes
This compound and 4-bromobenzaldehyde are both aromatic aldehydes containing a bromine atom at the para position of the phenyl ring. The key structural difference lies in the presence of a methylene (-CH₂-) spacer between the phenyl ring and the carbonyl group in this compound. This seemingly minor variation significantly impacts the electronic and steric environment of the carbonyl carbon, leading to distinct reactivity profiles in nucleophilic addition reactions.
Reactivity Comparison: Electronic and Steric Effects
The reactivity of an aldehyde in nucleophilic additions is primarily governed by the electrophilicity of the carbonyl carbon and the steric hindrance around it.
Electronic Effects:
-
4-bromobenzaldehyde: The carbonyl group is directly conjugated with the aromatic ring. The bromine atom exerts a -I (inductive) effect, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. Conversely, it has a +R (resonance) effect, which donates electron density to the ring and partially deactivates the carbonyl group towards nucleophilic attack. Overall, the electron-withdrawing nature of the bromine atom enhances the reactivity compared to unsubstituted benzaldehyde.
-
This compound: The methylene spacer isolates the carbonyl group from the resonance effects of the aromatic ring. Therefore, the primary electronic influence on the carbonyl carbon is the inductive effect of the 4-bromophenylmethyl group. The phenyl ring itself is electron-withdrawing via induction, which is slightly enhanced by the bromine atom. However, this inductive effect is attenuated by the intervening methylene group. Consequently, the carbonyl carbon in this compound is expected to be less electrophilic than in 4-bromobenzaldehyde.
Steric Effects:
-
4-bromobenzaldehyde: The aldehyde proton offers minimal steric hindrance, allowing for relatively easy access of nucleophiles to the carbonyl carbon.
-
This compound: The presence of the 4-bromobenzyl group, which is larger than the hydrogen atom in 4-bromobenzaldehyde, introduces greater steric hindrance around the carbonyl carbon. This can impede the approach of bulky nucleophiles.
Based on these electronic and steric considerations, 4-bromobenzaldehyde is predicted to be more reactive towards nucleophilic additions than this compound. The direct conjugation and stronger inductive effect in 4-bromobenzaldehyde lead to a more electrophilic carbonyl carbon, which is the dominant factor in determining reactivity.
Data Presentation
While direct comparative quantitative data for these two specific compounds under identical conditions is limited in the literature, the following table summarizes expected trends and representative yields for similar transformations.
| Reaction Type | Nucleophile | 4-bromobenzaldehyde (Representative Yield) | This compound (Predicted Trend/Yield) | Rationale for Reactivity Difference |
| Wittig Reaction | Phosphonium Ylide | High (e.g., >80%) | Moderate to High | Lower electrophilicity and increased steric hindrance in this compound may lead to slightly lower yields or require longer reaction times. |
| Grignard Reaction | Organomagnesium Halide | High (e.g., >90%) | Moderate to High | The less electrophilic carbonyl of this compound may result in a slightly slower reaction. Steric hindrance could also play a role with bulky Grignard reagents. |
| Aldol Condensation | Enolate | Moderate to High | Moderate | The reactivity of the aldehyde as the electrophile is crucial. The higher electrophilicity of 4-bromobenzaldehyde generally leads to better yields in crossed aldol reactions. |
Experimental Protocols
The following are detailed, representative protocols for key nucleophilic addition reactions. Note that for this compound, reaction times may need to be extended or temperatures adjusted to achieve comparable conversions to 4-bromobenzaldehyde.
Wittig Reaction
This protocol describes the synthesis of an alkene from an aldehyde and a phosphonium ylide.
Materials:
-
Aldehyde (4-bromobenzaldehyde or this compound)
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension. The formation of the orange-red ylide indicates a successful deprotonation.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Grignard Reaction
This protocol details the addition of a Grignard reagent to an aldehyde to form a secondary alcohol.
Materials:
-
Aldehyde (4-bromobenzaldehyde or this compound)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
If a precipitate forms, add 1 M HCl dropwise until the solution becomes clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography or recrystallization.
Aldol Condensation (Crossed)
This protocol describes the base-catalyzed condensation of an aldehyde with a ketone (e.g., acetone).
Materials:
-
Aldehyde (4-bromobenzaldehyde or this compound)
-
Acetone
-
Ethanol
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add the 10% NaOH solution (0.5 equivalents) dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the aldol product may form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold deionized water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified α,β-unsaturated ketone.
Mandatory Visualizations
Caption: Factors influencing the reactivity of the two aldehydes.
Caption: General workflow for nucleophilic addition to an aldehyde.
A Comparative Guide to the Cross-Reactivity of (4-Bromophenyl)acetaldehyde in Multi-Step Syntheses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-Bromophenyl)acetaldehyde and its alternatives in the context of multi-step syntheses, with a particular focus on the Pictet-Spengler reaction, a cornerstone in the synthesis of alkaloids and other pharmacologically active compounds. The performance of this compound is evaluated against unsubstituted phenylacetaldehyde, an electron-donating substituted analogue, (4-methoxyphenyl)acetaldehyde, and an electron-withdrawing substituted analogue, (4-nitrophenyl)acetaldehyde.
Performance Comparison in the Pictet-Spengler Reaction
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization, is a valuable model for assessing the cross-reactivity of aldehydes.[1] The reactivity of the aldehyde component is significantly influenced by the electronic nature of substituents on its aromatic ring.
This compound, with its moderately electron-withdrawing bromine substituent, is expected to exhibit a balanced reactivity profile. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial condensation with the amine. However, excessively strong electron-withdrawing groups can sometimes lead to side reactions or deactivate the intermediate toward the final cyclization step. Conversely, electron-donating groups can increase the rate of the initial condensation but may slightly decrease the electrophilicity of the carbonyl group.
| Aldehyde | Substituent Effect | Expected Relative Yield | Potential Side Reactions & Remarks |
| Phenylacetaldehyde | Neutral (Reference) | High | Standard for comparison. The reaction is generally high-yielding. |
| This compound | Moderately Electron-Withdrawing | High | The bromine substituent may slightly enhance the electrophilicity of the carbonyl group, potentially leading to a faster reaction rate. The C-Br bond is generally stable under typical Pictet-Spengler conditions but could be susceptible to side reactions under harsh conditions or with certain catalysts. |
| (4-Methoxyphenyl)acetaldehyde | Electron-Donating | Very High | The methoxy group donates electron density, which can stabilize the iminium ion intermediate, favoring the cyclization step. This often leads to higher yields and faster reaction times. |
| (4-Nitrophenyl)acetaldehyde | Strongly Electron-Withdrawing | Moderate to Low | The strong electron-withdrawing nature of the nitro group can significantly increase the rate of imine formation but may destabilize the carbocationic intermediate required for the electrophilic aromatic substitution step of the cyclization, potentially leading to lower yields or requiring harsher reaction conditions. There is also a higher potential for the formation of undesired byproducts. |
Experimental Protocols
A general protocol for the acid-catalyzed Pictet-Spengler reaction is provided below. This can be adapted for specific substrates and optimization may be required.
General Procedure for the Acid-Catalyzed Pictet-Spengler Reaction of Tryptamine with Phenylacetaldehyde Derivatives
Materials:
-
Tryptamine (1.0 equivalent)
-
Substituted Phenylacetaldehyde (1.0 - 1.2 equivalents)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene, or Methanol)
-
Acid Catalyst (e.g., Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl))
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To a round-bottom flask, add tryptamine and the anhydrous solvent.
-
Stir the solution at room temperature until the tryptamine is fully dissolved.
-
Add the substituted phenylacetaldehyde to the reaction mixture.
-
Slowly add the acid catalyst to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific aldehyde and reaction conditions.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline product.[2]
Visualizations
Pictet-Spengler Reaction Mechanism
References
Safety Operating Guide
Proper Disposal of (4-Bromophenyl)acetaldehyde: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (4-Bromophenyl)acetaldehyde, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, a conservative approach should be adopted, treating the compound as hazardous.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory | All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator may be required. |
Engineering Controls: Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous chemical waste. Do not discharge it down the drain or mix it with non-hazardous waste.
-
Waste Segregation: As a brominated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[1][2] This segregation is critical for proper disposal and to prevent potentially dangerous reactions.
-
Waste Container:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Polyethylene containers are often suitable.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
Keep the waste container securely closed when not in use.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be accumulated in the laboratory.
-
-
Disposal Request: Once the container is nearly full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4][5][6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Dispose: Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling (4-Bromophenyl)acetaldehyde
This guide provides immediate and essential safety protocols for handling (4-Bromophenyl)acetaldehyde, targeting researchers, scientists, and professionals in drug development. It outlines critical operational procedures and disposal plans to ensure a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2] | Protects against dust particles and chemical splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or a complete suit protecting against chemicals should be worn.[2][3] | Prevents skin contact which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] For operations with a high potential for dust generation, a full-face respirator may be necessary. | Protects against the inhalation of dust which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and preventing contamination when handling this compound.
1. Preparation:
-
Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
2. Handling and Use:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and keep the compound away from ignition sources.[5]
-
Wash hands thoroughly with soap and water after handling.[4][6]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[4]
Emergency and Disposal Plans
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection.[2]
-
Contain and Clean: Carefully sweep up the spilled solid, avoiding dust generation.[2] Place the material into a suitable, closed, and labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[4][6] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |
Disposal Protocol:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2] Do not mix with other waste.[2]
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[4][6][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
